molecular formula C15H9BrO3 B1277535 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one CAS No. 96644-05-2

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Numéro de catalogue: B1277535
Numéro CAS: 96644-05-2
Poids moléculaire: 317.13 g/mol
Clé InChI: NGCRKXKWFTUSKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one ( 96644-05-2) is a high-purity small molecule offered for biological screening and lead optimization in drug discovery research . This compound belongs to the chromen-4-one family, a class of structures known for their significant biological activities; recent studies on analogous 2-(phenyl)-4H-chromen-4-one derivatives have demonstrated promising in vitro antifungal properties, suggesting potential for developing new therapeutic agents . With a molecular formula of C15H9BrO3 and a molecular weight of 317.14 g/mol, it presents favorable drug-like properties as analyzed by Lipinski's rule of five, including a calculated logP of 3.9, one hydrogen bond donor, three hydrogen bond acceptors, and a polar surface area of 46 Ų . The compound is supplied as a dry powder with a predicted melting point of 177.75 °C and should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research purposes only and is not approved for use in humans or animals.

Propriétés

IUPAC Name

3-(4-bromophenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCRKXKWFTUSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419862
Record name 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96644-05-2
Record name 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one, a substituted isoflavone with potential applications in medicinal chemistry and drug discovery. The document details the core synthetic strategies, providing experimental protocols and quantitative data where available in the scientific literature.

Introduction

This compound belongs to the isoflavonoid class of compounds, which are known for their diverse biological activities. The presence of a 7-hydroxy group and a 4-bromophenyl substituent at the 3-position of the chromen-4-one core makes it a valuable scaffold for further chemical modification and investigation of its pharmacological properties. This guide will focus on the most prevalent and efficient methods for its synthesis, including the deoxybenzoin route, the chalcone route followed by rearrangement, and modern cross-coupling strategies.

Core Synthetic Pathways

The synthesis of this compound can be approached through several established methods for isoflavone construction. The most prominent of these are the Deoxybenzoin Route, often employed in a one-pot fashion, the Algar-Flynn-Oyamada reaction of a corresponding chalcone, and the Suzuki-Miyaura cross-coupling reaction.

The Deoxybenzoin Route: A One-Pot Approach

The most direct and frequently cited method for the synthesis of 7-hydroxyisoflavones, including the target molecule, is a one-pot reaction starting from resorcinol and a substituted phenylacetic acid. This pathway proceeds through a 2-hydroxydeoxybenzoin intermediate which is cyclized in situ.[1][2]

Reaction Scheme:

G cluster_0 Resorcinol Resorcinol plus1 + Bromophenylacetic_acid 4-Bromophenylacetic acid arrow1 ZnCl2 (molten) Deoxybenzoin Intermediate Deoxybenzoin (2,4-dihydroxyphenyl 4-bromobenzyl ketone) arrow1->Deoxybenzoin arrow2 BF3·OEt2, MsCl, DMF Deoxybenzoin->arrow2 Final_Product This compound arrow2->Final_Product

Figure 1: One-pot synthesis via the deoxybenzoin route.

Experimental Protocol:

A general procedure for the one-pot synthesis of 7-hydroxyisoflavones is as follows[1]:

  • Acylation: A mixture of resorcinol (1 equivalent) and 4-bromophenylacetic acid (1 equivalent) is heated with molten anhydrous zinc chloride (ZnCl₂) to form the 2,4-dihydroxyphenyl 4-bromobenzyl ketone (deoxybenzoin) intermediate.

  • Cyclization: Without isolation of the deoxybenzoin, the reaction mixture is treated with a cyclizing agent. A common reagent system is N,N-dimethylformamide (DMF) in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) and methanesulfonyl chloride (MsCl).[1][3] The mixture is heated to effect the ring closure to the chromen-4-one core.

  • Workup and Purification: The reaction is quenched, typically with water, and the crude product is extracted and purified by crystallization or column chromatography.

Quantitative Data:

Reactant 1Reactant 2ReagentsSolventYieldReference
Resorcinol4-Bromophenylacetic acidZnCl₂, BF₃·OEt₂, MsCl, DMFNone (molten), then DMF~5-10% (estimated for similar substrates)[3]

Note: Specific yield for this compound via this method is not explicitly reported in the reviewed literature, the provided value is an estimation based on similar reactions.

The Chalcone Route and Oxidative Rearrangement

Another classical approach to flavonoids is through a chalcone intermediate. For the synthesis of this compound, this would involve the Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone with 4-bromobenzaldehyde to form a 2',4'-dihydroxy-4-bromochalcone. Subsequent oxidative rearrangement, often using thallium(III) nitrate, can lead to the isoflavone skeleton. A related reaction, the Algar-Flynn-Oyamada (AFO) reaction, which involves oxidative cyclization with alkaline hydrogen peroxide, typically yields flavonols (3-hydroxyflavones).[4] However, modifications of this reaction or subsequent rearrangements can potentially lead to isoflavones.

Reaction Scheme:

G cluster_0 Dihydroxyacetophenone 2,4-Dihydroxyacetophenone plus + Bromobenzaldehyde 4-Bromobenzaldehyde arrow1 Base (e.g., NaOH, KOH) Chalcone 2',4'-Dihydroxy-4-bromochalcone arrow1->Chalcone arrow2 Oxidative Rearrangement (e.g., Tl(NO3)3) Chalcone->arrow2 Final_Product This compound arrow2->Final_Product G cluster_0 Halo_chromone 3-Halo-7-hydroxy-4H-chromen-4-one (X = Br, I) plus + Boronic_acid 4-Bromophenylboronic acid arrow Pd catalyst, Base Final_Product This compound arrow->Final_Product

References

Synthesis of 7-hydroxy-3-(4-bromophenyl)chromen-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-hydroxy-3-(4-bromophenyl)chromen-4-one, an isoflavone derivative with notable biological activities. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

7-hydroxy-3-(4-bromophenyl)chromen-4-one is a synthetic isoflavone, a class of compounds known for their diverse pharmacological properties. The presence of the hydroxyl group at the 7-position and the 4-bromophenyl substituent at the 3-position are key structural features that contribute to its biological profile. Research has indicated its potential as an antioxidant, anticancer, and anti-inflammatory agent.[1] This guide focuses on the chemical synthesis of this compound, providing a foundation for its further investigation and application.

Core Synthetic Pathways

The synthesis of 7-hydroxy-3-(4-bromophenyl)chromen-4-one can be achieved through established methods for isoflavone synthesis. The most common and efficient routes involve the reaction of a substituted phenol with a phenylacetic acid derivative, followed by cyclization to form the chromen-4-one core. Two prominent named reactions applicable to this synthesis are the Baker-Venkataraman rearrangement and the Allan-Robinson reaction.

A highly efficient, one-pot synthesis starting from resorcinol and 4-bromophenylacetic acid is a preferred method. This approach involves the initial acylation of resorcinol to form a deoxybenzoin intermediate, which then undergoes cyclization to yield the final isoflavone.

Experimental Protocols

This section provides a detailed experimental protocol for a one-pot synthesis of 7-hydroxy-3-(4-bromophenyl)chromen-4-one.

Reaction: One-pot synthesis of 7-hydroxy-3-(4-bromophenyl)chromen-4-one from resorcinol and 4-bromophenylacetic acid.

Principle: This method involves the initial acylation of resorcinol with 4-bromophenylacetic acid in the presence of a Lewis acid catalyst (e.g., zinc chloride) to form an intermediate deoxybenzoin. This intermediate, without isolation, is then subjected to cyclization using a mixture of N,N-dimethylformamide (DMF), boron trifluoride diethyl etherate (BF₃·OEt₂), and methanesulfonyl chloride (MsCl) to afford the target isoflavone.

Materials:

  • Resorcinol

  • 4-Bromophenylacetic acid

  • Zinc chloride (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Methanesulfonyl chloride (MsCl)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Acylation to form Deoxybenzoin Intermediate:

    • In a round-bottom flask, melt anhydrous zinc chloride under a stream of inert gas (e.g., nitrogen or argon).

    • To the molten zinc chloride, add resorcinol and 4-bromophenylacetic acid in equimolar amounts.

    • Heat the reaction mixture at a temperature sufficient to maintain a molten state and stir for the appropriate reaction time to form the deoxybenzoin intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization to form Isoflavone:

    • After the formation of the deoxybenzoin is complete (as indicated by TLC), cool the reaction mixture slightly.

    • To the crude deoxybenzoin, add N,N-dimethylformamide (DMF).

    • Cool the mixture in an ice bath and slowly add boron trifluoride diethyl etherate (BF₃·OEt₂).

    • Following the addition of BF₃·OEt₂, add methanesulfonyl chloride (MsCl) dropwise while maintaining the low temperature.

    • Allow the reaction mixture to stir at room temperature for several hours, monitoring the cyclization by TLC.

  • Work-up and Purification:

    • Upon completion of the reaction, pour the mixture into ice-cold dilute hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 7-hydroxy-3-(4-bromophenyl)chromen-4-one by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₅H₉BrO₃[2]
Molecular Weight317.14 g/mol [2]
IUPAC Name7-hydroxy-3-(4-bromophenyl)chromen-4-one[2]
CAS Number96644-05-2[2]
Biological Activity: In Vitro Anticancer Activity
Cell LineCancer TypeIC₅₀ (µM)Reference
A549Lung12.5[1]
MCF-7Breast15.0[1]
HeLaCervical10.0[1]

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_acylation Acylation cluster_cyclization Cyclization Resorcinol Resorcinol Deoxybenzoin Intermediate Deoxybenzoin Resorcinol->Deoxybenzoin  ZnCl₂, Heat BromophenylaceticAcid 4-Bromophenylacetic Acid BromophenylaceticAcid->Deoxybenzoin Target 7-hydroxy-3-(4-bromophenyl)chromen-4-one Deoxybenzoin->Target  DMF, BF₃·OEt₂, MsCl Anticancer_Signaling Target 7-hydroxy-3-(4-bromophenyl)chromen-4-one Kinase Protein Kinase (e.g., Akt, MAPK) Target->Kinase Inhibition Apoptosis Apoptosis Target->Apoptosis Induction Proliferation Cell Proliferation Kinase->Proliferation Inhibition

References

An In-depth Technical Guide on the Chemical Properties and Biological Activities of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic derivative of the chromone scaffold, a class of compounds widely recognized for their diverse biological activities. The presence of a bromophenyl group at the 3-position and a hydroxyl group at the 7-position of the chromen-4-one core imparts unique physicochemical properties and a distinct pharmacological profile. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and biological activities of this compound, with a focus on its potential applications in medicinal chemistry and drug discovery.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its characterization, handling, and application in research and development.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 96644-05-2[1][2]
Molecular Formula C₁₅H₉BrO₃[1]
Molecular Weight 317.13 g/mol [1]
Predicted Water Solubility 22.722 mg/L[2]
Canonical SMILES C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Br[2]
InChI Key NGCRKXKWFTUSKG-UHFFFAOYSA-N[1][2]

Synthesis

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.[3] This method involves the reaction of a substituted acetophenone with an aromatic aldehyde in the presence of a base.

Experimental Protocol: General Claisen-Schmidt Condensation

A general procedure for the synthesis of 3-aryl-chromen-4-ones involves the following steps:

  • Chalcone Formation: An appropriately substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde (in this case, 4-bromobenzaldehyde) in an alcoholic solvent (e.g., ethanol) in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction mixture is typically stirred at room temperature or gently heated to yield the corresponding chalcone intermediate.[4]

  • Oxidative Cyclization: The formed chalcone is then subjected to oxidative cyclization to form the chromone ring. This can be achieved using various reagents, such as iodine in dimethyl sulfoxide (DMSO) or selenium dioxide.

A more direct synthesis of related 3-hydroxy-2-phenyl-4H-chromen-4-ones has been described via the Algar-Flynn-Oyamada reaction, where a 2'-hydroxychalcone is treated with hydrogen peroxide in an alkaline medium.[4]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not available in the public domain. However, based on the analysis of closely related compounds, the expected spectral characteristics are outlined below.

Spectroscopic Technique Expected Characteristics
¹H NMR Signals corresponding to the aromatic protons on the chromone and bromophenyl rings. A singlet for the proton at the 2-position of the chromone ring. A broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon (C4), the carbon of the C-O-C group, and the aromatic carbons.
FT-IR (cm⁻¹) Characteristic absorption bands for the O-H stretching of the hydroxyl group, C=O stretching of the ketone, C-O-C stretching of the pyran ring, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (317.13 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound.

The lack of specific, publicly available spectral data for this compound is a significant limitation for its unambiguous identification and characterization.

Biological Activities and Potential Therapeutic Applications

This compound has been investigated for several biological activities, highlighting its potential as a lead compound in drug discovery.

Anticancer Activity

Derivatives of the 4H-chromen-4-one scaffold have demonstrated significant anticancer properties.[5][6] The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[5] While specific studies on this compound are limited, related brominated plastoquinone analogs have shown growth inhibition in leukemia, non-small cell lung cancer, colon cancer, melanoma, and ovarian cancer cell lines.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity

Chromone derivatives have been explored for their anti-inflammatory potential.[4] The mechanism of action is often associated with the inhibition of pro-inflammatory enzymes and cytokines.

Antioxidant Activity

The flavonoid-like structure of this compound, particularly the presence of the hydroxyl group, suggests potential antioxidant properties.[4] Antioxidants can neutralize harmful free radicals, which are implicated in various disease pathologies.

Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways modulated by this compound are not well-elucidated. However, based on studies of similar bromophenol compounds and chromone derivatives, potential mechanisms can be hypothesized.

For instance, the marine bromophenol, bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane, has been shown to inhibit the proliferation and invasion of hepatocellular carcinoma cells by modulating the β1-integrin/FAK signaling pathway.[8] This pathway is crucial for cell adhesion, migration, and survival. It is plausible that this compound could exert its anticancer effects through similar mechanisms.

Furthermore, some 7-hydroxy-4H-chromen-4-one derivatives have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a critical role in cancer cell proliferation, survival, and metastasis.[9]

Below is a hypothetical signaling pathway that could be targeted by this compound, based on the activities of related compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Integrin Integrin FAK FAK Integrin->FAK Src Src FAK->Src Metastasis Metastasis FAK->Metastasis PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Compound 3-(4-bromophenyl)-7- hydroxy-4H-chromen-4-one Compound->FAK Compound->Src

Hypothetical Signaling Pathway Inhibition

Conclusion and Future Directions

This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Its chromone scaffold, substituted with a bromophenyl and a hydroxyl group, suggests a range of biological activities, including potential anticancer, anti-inflammatory, and antioxidant effects. However, a notable gap exists in the publicly available scientific literature regarding its detailed synthesis, comprehensive spectroscopic characterization, and specific mechanisms of action.

Future research should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol.

  • Performing and publishing a complete spectroscopic characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR) to create a verifiable reference for the scientific community.

  • Conducting extensive in vitro and in vivo studies to elucidate the specific molecular targets and signaling pathways responsible for its biological activities.

  • Exploring structure-activity relationships by synthesizing and testing a library of related analogs to identify compounds with improved potency and selectivity.

Addressing these research gaps will be crucial in fully realizing the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 96644-05-2

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one, a compound of interest for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a flavonoid derivative with a molecular structure that lends itself to various biological interactions. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 96644-05-2[1]
Molecular Formula C₁₅H₉BrO₃[1]
Molecular Weight 317.13 g/mol [1]
IUPAC Name 3-(4-bromophenyl)-7-hydroxychromen-4-one[1]
Canonical SMILES C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Br[1]
InChI Key NGCRKXKWFTUSKG-UHFFFAOYSA-N[1]

Synthesis

The synthesis of this compound can be achieved through established methods for flavonoid synthesis, such as the Algar-Flynn-Oyamada reaction or related pathways. A representative synthetic workflow is outlined below.

G cluster_start Starting Materials cluster_reaction1 Claisen-Schmidt Condensation cluster_reaction2 Oxidative Cyclization (Algar-Flynn-Oyamada) 2,4-dihydroxyacetophenone 2,4-dihydroxyacetophenone Chalcone Intermediate Chalcone Intermediate 2,4-dihydroxyacetophenone->Chalcone Intermediate Base (e.g., NaOH or KOH) Ethanol 4-bromobenzaldehyde 4-bromobenzaldehyde 4-bromobenzaldehyde->Chalcone Intermediate Target Compound This compound Chalcone Intermediate->Target Compound H₂O₂ Base (e.g., NaOH)

Figure 1: Representative synthetic workflow for this compound.
Experimental Protocol: Synthesis

A plausible experimental protocol for the synthesis of this compound is as follows:

  • Step 1: Synthesis of the Chalcone Intermediate. To a solution of 2,4-dihydroxyacetophenone and 4-bromobenzaldehyde in ethanol, an aqueous solution of a base such as sodium hydroxide or potassium hydroxide is added dropwise with stirring at room temperature. The reaction mixture is stirred for several hours until the formation of the chalcone precipitate is complete. The solid is then filtered, washed with water and cold ethanol, and dried.

  • Step 2: Oxidative Cyclization. The synthesized chalcone is dissolved in a suitable solvent like ethanol or methanol. An aqueous solution of sodium hydroxide and hydrogen peroxide is then added to the reaction mixture. The mixture is stirred at room temperature or gently heated to facilitate the cyclization. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is acidified, and the precipitated product, this compound, is filtered, washed with water, and purified by recrystallization.

Biological Activities and Potential Applications

Derivatives of 4H-chromen-4-one have been reported to exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] Research suggests that this compound and its analogs are promising candidates for further investigation in drug discovery.

Anticancer Activity

Studies have indicated that this compound possesses cytotoxic activity against various cancer cell lines.

Cell LineActivityIC₅₀ ValueReference
MCF-7 (Breast Cancer) Cytotoxic19 µM[4]
HeLa (Cervical Cancer) Cytotoxic20.45 µM[4]

The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells (e.g., MCF-7 or HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for another 24-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours at 37°C.[5][6]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]

Anti-Angiogenic Potential

The 4H-chromen-4-one scaffold has been investigated for its role in inhibiting angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The anti-angiogenic activity can be assessed using in vitro models such as the HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay.

Experimental Protocol: HUVEC Tube Formation Assay
  • Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C.[7][8]

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compound.

  • Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.[9]

  • Visualization and Quantification: The formation of capillary-like networks is observed and photographed using a microscope. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software. A reduction in tube formation in the presence of the compound indicates anti-angiogenic activity.[7]

Potential Mechanism of Action: p38 MAPK Signaling Pathway

While the precise mechanism of action for this compound is still under investigation, related chromen-4-one derivatives have been shown to exert their effects through the modulation of cellular signaling pathways. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.[10][11][12] Inhibition of the p38α MAPK pathway has been linked to anti-inflammatory and anticancer effects.

G cluster_stimuli External Stimuli cluster_pathway p38 MAPK Signaling Pathway cluster_compound Compound Interaction cluster_response Cellular Response Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MAPKK (MKK3/6) MAPKK (MKK3/6) MAPKKK->MAPKK (MKK3/6) p38 MAPK p38 MAPK MAPKK (MKK3/6)->p38 MAPK Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Inflammation Inflammation Downstream Targets->Inflammation Apoptosis Apoptosis Downstream Targets->Apoptosis Compound 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one Compound->p38 MAPK Inhibition

Figure 2: Hypothetical inhibition of the p38 MAPK signaling pathway.

This diagram illustrates a potential mechanism where this compound may inhibit the p38 MAPK, thereby affecting downstream cellular processes like inflammation and apoptosis.

Conclusion

This compound is a synthetic flavonoid with demonstrated cytotoxic activity against cancer cell lines and potential for anti-angiogenic effects. Its chemical structure is amenable to further modification to optimize its biological activities. The experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical models.

References

IUPAC name of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Abstract

This compound is a flavonoid, a class of polyphenolic compounds widely recognized for their diverse biological activities.[1][2] This molecule, belonging to the chromen-4-one family, has demonstrated significant potential in medicinal chemistry, particularly in the fields of oncology and inflammatory diseases.[1] Its structure, featuring a bromophenyl group and a hydroxyl group on the chromen-4-one scaffold, imparts unique chemical reactivity and biological functions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and relevant experimental protocols for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a high-purity small molecule utilized as a building block in organic synthesis and for biological screening.[1] Its IUPAC name is 3-(4-bromophenyl)-7-hydroxychromen-4-one.[3] The compound's properties make it a promising candidate for lead optimization in drug discovery.[1]

Table 1: Physicochemical and Biological Properties

Property Value Source
IUPAC Name 3-(4-bromophenyl)-7-hydroxychromen-4-one [3]
Molecular Formula C₁₅H₉BrO₃ [1][3]
Molecular Weight 317.14 g/mol [1]
CAS Number 96644-05-2 [1][3][4]
Predicted Melting Point 177.75 °C [1]
Predicted Boiling Point 425.39 °C [4]
Calculated logP 3.9 [1]
Polar Surface Area 46 Ų [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 3 [1]
Predicted Water Solubility 22.722 mg/L [4]
IC₅₀ (A549 Lung Cancer) 12.5 µM [1]
IC₅₀ (MCF-7 Breast Cancer) 15.0 µM [1]

| IC₅₀ (HeLa Cervical Cancer) | 10.0 µM |[1] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several established organic chemistry reactions. One common and effective method is the Claisen-Schmidt condensation.[1] This reaction involves the condensation of 4-bromobenzaldehyde with a substituted acetophenone, in this case, a derivative of 7-hydroxy-4H-chromen-4-one, in the presence of a base.[1]

The compound's structure allows for various chemical modifications. The hydroxyl group can be oxidized to a ketone, while the bromophenyl group can be reduced to a phenyl group.[1] Furthermore, the bromine atom is susceptible to substitution by nucleophiles such as amines or thiols, making it a versatile scaffold for creating derivative libraries.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_reagents Conditions cluster_product Final Product r1 4-bromobenzaldehyde p1 Claisen-Schmidt Condensation r1->p1 r2 7-hydroxy-4H- chromen-4-one r2->p1 prod 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one p1->prod Formation c1 Base (e.g., KOH) Ethanol (Solvent) Room Temp or Reflux c1->p1

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This chromen-4-one derivative exhibits a range of biological activities, making it a subject of interest for therapeutic applications.

  • Anticancer Activity : The compound demonstrates significant cytotoxic effects against several human cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells.[1] Its mechanism of action involves the induction of apoptosis (programmed cell death) and the modulation of key cellular pathways involved in cancer progression.[1] The presence of the bromine substituent has been linked to enhanced cytotoxicity in chromone derivatives.[1]

  • Antioxidant Activity : The hydroxyl group on the chromone scaffold contributes to strong antioxidant properties.[1] The compound can scavenge free radicals, thereby reducing oxidative stress, a key factor in preventing cellular damage associated with numerous chronic diseases.[1][2]

  • Anti-inflammatory Effects : Research indicates that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions.[1]

The molecule's mechanism of action is attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds, while the bromophenyl group can engage in π-π stacking and halogen bonding, allowing it to modulate the activity of enzymes and signaling proteins.[1]

Apoptosis_Induction cluster_cell Cancer Cell compound 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one pathway Modulation of Cellular Pathways compound->pathway apoptosis Induction of Apoptosis pathway->apoptosis death Cell Death apoptosis->death Leads to

Caption: Postulated mechanism of anticancer activity.

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of this compound.[1]

  • Dissolution : Dissolve equimolar amounts of 4-bromobenzaldehyde and 7-hydroxy-4H-chromen-4-one in ethanol in a round-bottom flask.

  • Base Addition : Slowly add a catalytic amount of a base, such as potassium hydroxide (KOH), to the stirred mixture.

  • Reaction : Allow the reaction mixture to stir at room temperature or under reflux conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation : Once the reaction is complete, pour the mixture into cold water or an acidic solution to precipitate the crude product.

  • Purification : Collect the solid product by filtration, wash it with water, and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified this compound.

  • Characterization : Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.[2][3]

Cytotoxicity Evaluation using MTT Assay

This protocol outlines the assessment of the compound's cytotoxic effects on cancer cell lines, as performed for similar compounds.[5]

  • Cell Seeding : Seed cancer cells (e.g., A549, MCF-7, HeLa) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. Include a vehicle control (DMSO alone) and a positive control (e.g., 5-fluorouracil).

  • Incubation : Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

References

In-Depth Technical Guide: 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic compound belonging to the flavonoid family, a class of polyphenolic compounds widely recognized for their diverse biological activities. Structurally, it features a chromen-4-one core substituted with a hydroxyl group at the 7-position and a 4-bromophenyl group at the 3-position. This compound has garnered interest in the scientific community for its potential therapeutic applications, including antioxidant, anticancer, and anti-inflammatory properties.[1] Its molecular formula is C15H9BrO3, and it has a molecular weight of approximately 317.14 g/mol .[2][3][4] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthesis, and biological activities, along with detailed experimental protocols and a proposed signaling pathway.

Data Presentation

Physicochemical and Biological Activity Data
Property/ActivityValueSource
Molecular Weight 317.14 g/mol [2][4]
Molecular Formula C15H9BrO3[2]
CAS Number 96644-05-2[3]
Anticancer Activity (IC50)
A549 (Lung Cancer)12.5 µM[2]
MCF-7 (Breast Cancer)15.0 µM[2]
HeLa (Cervical Cancer)10.0 µM[2]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound and related compounds.

Synthesis of this compound (Generalized Algar-Flym-Oyamada Reaction)

This protocol is a generalized method for the synthesis of flavonols from chalcones.

Materials:

  • 2'-hydroxy-4'-hydroxychalcone (precursor)

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide (2M solution)

  • Methanol or Ethanol

  • Hydrochloric acid (dilute)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the precursor chalcone in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add 2M sodium hydroxide solution with continuous stirring.

  • To the cooled and stirred solution, add 30% hydrogen peroxide dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated solid product, this compound, is collected by filtration.

  • Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified compound.[1]

In Vitro Anticancer Activity: MTT Assay

This protocol describes a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium.

  • Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of the compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plates

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare different concentrations of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add a specific volume of the compound solution to the DPPH solution.[6]

  • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measure the absorbance of the solution at 517 nm.[3][4]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[6]

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in LPS-Stimulated Macrophages

This protocol assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Complete cell culture medium

  • 96-well plates

Procedure:

  • Culture RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.[7]

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve.

  • The inhibitory effect of the compound on NO production is calculated and the IC50 value is determined.[8]

Putative Signaling Pathway

Flavonoids are known to exert their anti-inflammatory and anticancer effects by modulating various signaling pathways. While the specific pathway for this compound has not been definitively elucidated, a plausible mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.[9]

In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), the IκB kinase (IKK) complex is activated.[11][12] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the freed NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[10][12]

This compound is hypothesized to inhibit this pathway, potentially by suppressing the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

NFkB_Signaling_Pathway Putative NF-κB Signaling Pathway Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_p->Proteasome Targets for Proteasome->IkBa_NFkB Degrades IκBα Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation Compound 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one Compound->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising flavonoid derivative with documented anticancer activity and potential for antioxidant and anti-inflammatory applications. This technical guide has summarized its known properties and provided generalized protocols for its synthesis and biological evaluation. The proposed inhibition of the NF-κB signaling pathway offers a plausible mechanism for its observed biological effects, though further research is required for definitive confirmation. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.

References

In-Depth Technical Guide: Spectral and Biological Characterization of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral properties, synthesis, and biological activities of the flavonoid compound 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one. This molecule is of significant interest in medicinal chemistry due to its potential antioxidant, anticancer, and anti-inflammatory properties. This document compiles available data on its characterization, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and mass spectrometry. Detailed experimental protocols for its synthesis and biological evaluation are presented to facilitate further research and development.

Chemical Structure and Properties

IUPAC Name: 3-(4-bromophenyl)-7-hydroxychromen-4-one[1][2] CAS Number: 96644-05-2[1][2] Molecular Formula: C₁₅H₉BrO₃[1][2] Molecular Weight: 317.13 g/mol [1]

Spectral Data

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5s1H7-OH
~8.2s1HH-2
~8.0d1HH-5
~7.6d2HH-2', H-6'
~7.5d2HH-3', H-5'
~7.0dd1HH-6
~6.9d1HH-8

Note: Predicted values are based on the analysis of structurally similar compounds. The solvent used for analysis will influence the exact chemical shifts.

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~176.0C-4
~162.0C-7
~157.0C-9
~154.0C-2
~132.0C-4'
~131.5C-2', C-6'
~130.0C-1'
~128.0C-3', C-5'
~127.0C-5
~123.0C-3
~116.0C-10
~115.0C-6
~102.0C-8

Note: Predicted values are based on the analysis of structurally similar compounds.

Table 3: Mass Spectrometry (MS) Data
m/zInterpretation
316/318[M]+, isotopic pattern characteristic of one bromine atom
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~3300O-H stretch (phenolic)
~1630C=O stretch (γ-pyrone)
~1600, 1580, 1500C=C stretch (aromatic)
~1250C-O stretch (ether)
~1070C-Br stretch

Experimental Protocols

Synthesis of this compound

A common synthetic route for this class of compounds is the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone precursor.[3]

Step 1: Synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one (Chalcone)

  • To a solution of 2',4'-dihydroxyacetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol, a solution of sodium hydroxide (2-3 equivalents) in water is added dropwise at 0-5 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The mixture is then poured into ice-cold water and acidified with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Oxidative Cyclization to this compound

  • The synthesized chalcone (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol.

  • An aqueous solution of sodium hydroxide is added, followed by the dropwise addition of hydrogen peroxide (30% solution) at a low temperature (0-10 °C).

  • The reaction mixture is stirred for a few hours at room temperature.

  • The mixture is then acidified with dilute acid.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The final product is purified by column chromatography or recrystallization.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Oxidative Cyclization A 2',4'-dihydroxyacetophenone + 4-bromobenzaldehyde B NaOH, Ethanol A->B C Stirring (rt, 12-24h) B->C D Acidification (HCl) C->D E Filtration & Purification D->E F Chalcone E->F Chalcone Product G NaOH, H2O2, Methanol F->G H Stirring (rt) G->H I Acidification H->I J Filtration & Purification I->J K K J->K Final Product: This compound

Caption: Synthesis workflow for this compound.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Infrared Spectroscopy: IR spectra are recorded using a KBr pellet method or as a thin film on a suitable substrate.

  • Melting Point: The melting point is determined using a standard melting point apparatus.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, making it a compound of interest for drug development.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[4] The proposed mechanism involves the induction of apoptosis.

Table 5: Reported IC₅₀ Values for Anticancer Activity [4]

Cell LineCancer TypeIC₅₀ (µM)
A549Lung12.5
MCF-7Breast15.0
HeLaCervical10.0

Proposed Apoptotic Signaling Pathway

G A 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one B Cancer Cell A->B C Induction of Pro-apoptotic Proteins (e.g., Bax, Bak) B->C Upregulates D Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) B->D Downregulates E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Caspase Activation (e.g., Caspase-9, Caspase-3) F->G H Apoptosis G->H

Caption: Proposed mechanism of apoptosis induction.

Anti-inflammatory Activity

The compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.[4] A likely mechanism is the modulation of the NF-κB signaling pathway.

NF-κB Signaling Pathway Inhibition

G A Inflammatory Stimulus (e.g., LPS) B TLR4 Activation A->B C IKK Activation B->C D IκBα Phosphorylation & Degradation C->D E NF-κB Translocation to Nucleus D->E F Gene Expression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) E->F G 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one G->C Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Antioxidant Activity

The presence of the hydroxyl group on the chromen-4-one scaffold contributes to the compound's antioxidant properties by enabling it to scavenge free radicals and reduce oxidative stress.[4]

Free Radical Scavenging Mechanism

G cluster_0 Antioxidant Action A Reactive Oxygen Species (ROS) B 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one (Ar-OH) A->B Donates H• C Stable Radical (Ar-O•) + Neutralized ROS B->C

Caption: Mechanism of free radical scavenging.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. This guide provides foundational data and protocols to support further investigation into its chemical synthesis, characterization, and biological activities. The presented information highlights the need for further experimental validation of the spectral data and in-depth studies to elucidate the precise mechanisms of its biological actions.

References

Unveiling the Bioactivity of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of the synthetic chromen-4-one derivative, 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one. This document collates available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways to serve as a valuable resource for ongoing and future research in medicinal chemistry and drug discovery.

Introduction

This compound belongs to the flavonoid class of compounds, specifically the chromen-4-one (also known as flavone) scaffold. This core structure is prevalent in nature and is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities. The presence of a bromine substituent on the phenyl ring and a hydroxyl group on the chromen-4-one core are key structural features that are anticipated to influence its biological profile.

Quantitative Biological Data

The biological activities of this compound have been primarily evaluated for its cytotoxic effects against various human cancer cell lines. The available quantitative data, specifically the half-maximal inhibitory concentration (IC50) values, are summarized in the table below.

Biological Activity Cell Line Cell Type IC50 (µM)
AnticancerA549Human Lung Carcinoma12.5
AnticancerMCF-7Human Breast Adenocarcinoma15.0
AnticancerHeLaHuman Cervical Adenocarcinoma10.0

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are based on standard laboratory procedures for evaluating the respective biological activities of chromen-4-one derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5][6]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with medium containing the test compound at various concentrations. Control wells receive medium with DMSO only (vehicle control).

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of this compound.[7][8][9][10][11][12]

Objective: To measure the ability of the test compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: A stock solution of the test compound is prepared in methanol and serially diluted. A similar dilution series is prepared for the positive control.

  • Reaction Mixture: In a 96-well plate, the test compound dilutions are mixed with the DPPH solution. A control well contains methanol and the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of each well is measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol is designed to assess the potential anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[13][14][15][16][17][18][19]

Objective: To determine the effect of the test compound on the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound for 1 hour before being stimulated with LPS (1 µg/mL) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Reaction: After incubation, the cell culture supernatant is collected and mixed with an equal volume of Griess Reagent in a new 96-well plate.

  • Absorbance Measurement: The absorbance is measured at 540 nm after a 10-minute incubation at room temperature.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound have not been definitively elucidated, studies on structurally related 2-phenyl-4H-chromen-4-one derivatives suggest potential mechanisms of action for its anti-inflammatory and anticancer effects.

Inhibition of Pro-inflammatory Signaling

One plausible mechanism for the anti-inflammatory activity of this compound is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Upon activation by stimuli like LPS, TLR4 initiates a downstream cascade involving mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory mediators such as nitric oxide.

G cluster_apoptosis Apoptotic Cascade Compound 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax) Compound->Pro_Apoptotic Activation Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Compound->Anti_Apoptotic Inhibition Caspases Caspase Activation Pro_Apoptotic->Caspases Anti_Apoptotic->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

References

In Vitro Efficacy of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on the synthetic chromen-4-one derivative, 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound and its derivatives have been evaluated across various human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma15.0
HeLaCervical Cancer10.0

Table 2: Efficacy of a Structurally Related Chromen Derivative (Compound 2) in Triple-Negative Breast Cancer Cells

Cell LineIC25 (µM)IC50 (µM)
MDA-MB-4689.464.73

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound and its analogs. These protocols are representative of standard techniques used in the cited studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is utilized to analyze the cell cycle distribution and quantify apoptosis in cells treated with the compound.

Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24-72 hours.

  • Cell Harvesting and Fixation: Adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining:

    • For Cell Cycle Analysis: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

    • For Apoptosis Analysis: Cells are stained using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (early and late) are determined.

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is employed to measure the changes in the expression of genes involved in apoptosis and cell cycle regulation.

Protocol:

  • RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is then used as a template for quantitative PCR with gene-specific primers for target genes (e.g., Bax, Bcl-2, Caspase 3, Ki67) and a reference gene (e.g., GAPDH).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental procedures based on studies of this compound and structurally related compounds.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A Cancer Cell Seeding (96-well plate) B Treatment with This compound A->B C MTT Assay B->C D Absorbance Reading C->D E IC50 Determination D->E

Caption: Workflow for determining the cytotoxic effects.

G cluster_1 Proposed Apoptotic Pathway compound 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 downregulates bax Bax (Pro-apoptotic) compound->bax upregulates caspase3 Caspase 3 (Executioner caspase) bcl2->caspase3 inhibits bax->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of apoptosis induction.[1]

G cluster_2 Proposed Cell Cycle Arrest Pathway compound 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one ki67 Ki67 (Proliferation marker) compound->ki67 downregulates g1_arrest G1 Phase Arrest ki67->g1_arrest leads to

Caption: Proposed mechanism of cell cycle arrest.[1]

References

In-depth Technical Guide: 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid derivative that has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature, focusing on its synthesis, chemical properties, and biological activities, with a particular emphasis on its anticancer effects. Detailed experimental protocols, quantitative data, and visualizations of its mechanism of action are presented to facilitate further research and development.

Chemical Properties and Synthesis

This compound belongs to the chromen-4-one class of compounds, which are known for their diverse biological activities. The presence of a bromophenyl group and a hydroxyl group on the chromen-4-one scaffold are key features that contribute to its chemical reactivity and biological effects. The hydroxyl group is a key contributor to its antioxidant properties, while the bromophenyl group is considered a valuable pharmacophore in drug design.[1] This compound can undergo several chemical reactions, including oxidation of the hydroxyl group, reduction of the bromophenyl group, and substitution of the bromine atom.[1]

Synthesis via Algar-Flynn-Oyamada Reaction

A common and effective method for the synthesis of 3-hydroxy-chromen-4-one derivatives is the Algar-Flynn-Oyamada (AFO) reaction.[2][3] This reaction involves the oxidative cyclization of a 2'-hydroxychalcone intermediate in the presence of an alkaline hydrogen peroxide solution.[2][3]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of the Algar-Flynn-Oyamada reaction and may require optimization for specific laboratory conditions.

Step 1: Synthesis of the Chalcone Intermediate (1-(2,4-dihydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one)

  • To a solution of 2',4'-dihydroxyacetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide (e.g., 40%) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 2-3 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The resulting precipitate, the chalcone intermediate, is filtered, washed with cold ethanol, and dried.

Step 2: Oxidative Cyclization to this compound

  • The synthesized chalcone (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol.

  • An aqueous solution of sodium hydroxide or potassium hydroxide is added to the mixture.

  • Hydrogen peroxide (e.g., 30% aqueous solution) is then added dropwise to the stirred solution.

  • The reaction mixture is stirred at room temperature or gently heated for a period of time (e.g., 2-3 hours), with the progress of the reaction monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl).

  • The precipitated product, this compound, is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point: To assess purity.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer agent. Its mechanism of action is believed to involve the induction of apoptosis and modulation of cellular signaling pathways.[1]

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung12.5[1]
MCF-7Breast15.0[1]
HeLaCervical10.0[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specific period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis Induction

Studies on related chromene derivatives suggest that their anticancer activity is mediated through the induction of apoptosis. This process is characterized by a series of morphological and biochemical changes in the cell, ultimately leading to its programmed death. Key players in the apoptotic pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, a family of proteases that execute the apoptotic program.

It is proposed that this compound may induce apoptosis by:

  • Upregulating pro-apoptotic proteins: such as Bax, which promotes the release of cytochrome c from the mitochondria.

  • Downregulating anti-apoptotic proteins: such as Bcl-2, which normally prevents cytochrome c release.

  • Activating initiator caspases: such as caspase-9, which is activated by the cytochrome c-containing apoptosome.

  • Activating executioner caspases: such as caspase-3, which cleaves various cellular substrates, leading to the characteristic features of apoptosis.

Experimental Workflow: Investigating Apoptosis

G cell_culture Cancer Cell Culture treatment Treatment with 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one cell_culture->treatment western_blot Western Blot Analysis (Bcl-2, Bax, Caspases) treatment->western_blot flow_cytometry Flow Cytometry (Annexin V/PI Staining) treatment->flow_cytometry data_analysis Data Analysis and Interpretation western_blot->data_analysis flow_cytometry->data_analysis G compound 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrion bcl2->mito bax->mito cytc Cytochrome c mito->cytc Release apaf1 Apaf-1 cytc->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 Activation cas3 Caspase-3 (Executioner) cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

References

The Dawn of a New Era in Isoflavone Therapeutics: A Technical Guide to Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of isoflavones, a class of naturally occurring phytoestrogens, is undergoing a significant transformation. While the parent compounds have long been recognized for their potential health benefits, their clinical utility has often been hampered by limitations such as low bioavailability and modest potency.[1][2] However, a new wave of research into novel isoflavone derivatives is unlocking unprecedented therapeutic potential, offering enhanced efficacy and novel mechanisms of action against a range of diseases, most notably cancer.[1][2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of these promising new chemical entities.

I. Synthetic Strategies: Unlocking Potency and Specificity

The development of novel isoflavone derivatives has been propelled by innovative synthetic strategies that allow for precise modifications of the core isoflavone scaffold. These approaches aim to improve the pharmacological properties of the parent compounds, leading to the discovery of analogues with enhanced antiproliferative activities and the ability to modulate multiple signaling pathways implicated in tumorigenesis.[1][2][3]

One of the predominant strategies is molecular hybridization , which involves combining the isoflavone core with other pharmacologically active moieties.[1][2] This approach has yielded derivatives with significantly improved anticancer activity. Another powerful technique is the Suzuki-Miyaura coupling reaction , which has been instrumental in the synthesis of isoflavone analogues by facilitating the formation of carbon-carbon bonds to introduce diverse substituents onto the isoflavone rings.[1][4] Furthermore, click chemistry has emerged as a robust method for generating novel isoflavonoid derivatives with improved potency and selectivity.[5]

A generalized workflow for the synthesis of many novel isoflavone derivatives often begins with a substituted acetophenone, which undergoes a series of reactions to form a 3-iodochromone intermediate. This intermediate is then typically subjected to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, with a desired boronic acid to yield the final isoflavone derivative.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product Acetophenone Acetophenone Condensation Condensation Acetophenone->Condensation DMF-DMA DMF-DMA DMF-DMA->Condensation Iodine Iodine Iodine-mediated Cyclization Iodine-mediated Cyclization Iodine->Iodine-mediated Cyclization Boronic Acid Boronic Acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Boronic Acid->Suzuki-Miyaura Coupling Enaminone Enaminone Condensation->Enaminone 3-Iodochromone 3-Iodochromone Iodine-mediated Cyclization->3-Iodochromone Novel Isoflavone Derivative Novel Isoflavone Derivative Suzuki-Miyaura Coupling->Novel Isoflavone Derivative Enaminone->Iodine-mediated Cyclization 3-Iodochromone->Suzuki-Miyaura Coupling

A generalized synthetic workflow for novel isoflavone derivatives.

II. Quantitative Analysis of Biological Activity

The enhanced therapeutic potential of novel isoflavone derivatives is evident in their potent biological activity against various cancer cell lines. The following tables summarize the quantitative data from key studies, highlighting the significant improvements in efficacy compared to their parent compounds.

Derivative ClassCompoundCell LineIC50 (µM)Reference
Prenylated Isoflavones 69aPANC-11.5[1]
69bPANC-11.6[1]
74bPANC-10.8[1]
74fPANC-11.6[1]
74hPANC-11.3[1]
Phenoxodiol Analogue Hit CompoundT-47D1.5[5]
Polycyclic Isoflavones 135bPC-3>10 (86% inhibition)[1]
137gPC-3>10 (78% inhibition)[1]
138aPC-3>10 (78% inhibition)[1]

Antiproliferative activity of novel isoflavone derivatives.

Derivative ClassCompoundAssayResultReference
Isoflavone/benzo-δ-sultam hybrids Most potent hybridNO production inhibition41% at 20 µM[6]
Most potent hybridTNF-α production inhibition34% at 20 µM[6]

Anti-inflammatory activity of novel isoflavone derivatives.

III. Mechanisms of Action: Targeting Key Signaling Pathways

A significant advantage of these novel isoflavone derivatives is their ability to modulate multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. These include the PI3K/AKT/mTOR, MAPK/Wnt, and EGFR signaling pathways.[1] The ability to target these pathways provides a multi-pronged approach to cancer therapy, potentially overcoming the resistance mechanisms that can develop with single-target agents.

G cluster_receptor Cell Surface Receptor cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation ERK->Proliferation Wnt Wnt β-catenin β-catenin Wnt->β-catenin β-catenin->Proliferation Metastasis Metastasis β-catenin->Metastasis Isoflavone Derivative Isoflavone Derivative Isoflavone Derivative->EGFR Inhibition Isoflavone Derivative->PI3K Inhibition Isoflavone Derivative->AKT Inhibition Isoflavone Derivative->mTOR Inhibition Isoflavone Derivative->ERK Inhibition Isoflavone Derivative->Wnt Inhibition G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

References

Preliminary Screening of Brominated Flavonoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their diverse pharmacological properties. The strategic introduction of bromine atoms into the flavonoid scaffold has emerged as a promising avenue in medicinal chemistry to enhance their biological activities. Bromination can modulate the lipophilicity, electronic properties, and metabolic stability of the parent flavonoid, often leading to improved potency and selectivity. This technical guide provides a comprehensive overview of the preliminary screening of brominated flavonoids, encompassing their synthesis, key biological activities, and detailed experimental protocols for their evaluation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this exciting class of compounds.

Synthesis of Brominated Flavonoids

The synthesis of brominated flavonoids typically involves the electrophilic substitution of bromine onto the flavonoid core. The regioselectivity of the bromination is influenced by the substitution pattern of the flavonoid and the choice of brominating agent. Common methods include the use of N-bromosuccinimide (NBS) or copper(II) bromide in solvents like dichloromethane or ethyl acetate.[1][2] For instance, the bromination of flavanones bearing hydroxy and alkoxy substituents has been achieved using a mild, green protocol with copper(II) bromide in ethyl acetate.[2] Another approach involves the use of α,β-dibromohydrocinnamic acid in the presence of a base for the selective mono- or dibromination of flavonoids, a method particularly useful for compounds sensitive to oxidative or radical attack.[3]

Data Presentation: Biological Activities of Brominated Flavonoids

The introduction of bromine can significantly impact the biological profile of flavonoids. Preliminary screening often focuses on evaluating their antioxidant, anti-inflammatory, and cytotoxic properties. The following tables summarize quantitative data for selected brominated flavonoids in various in vitro assays.

Table 1: Antidiabetic and Anti-glycation Activities of Selected Brominated Flavonoids

CompoundTargetIC50 (µM)Reference
8-Bromobaicaleinα-Glucosidase0.52 ± 0.05[2][4][5]
6,8-Dibromoluteolinα-Amylase0.99 ± 0.12[2][4][5]
6,8-DibromochrysinBSA-glycation50.90 ± 0.98[2][4][5]

Table 2: Antioxidant Activity of Selected Flavonoids (IC50 values)

CompoundDPPH Radical Scavenging Assay (µM)Reference
Quercetin~5-10[6]
Luteolin~10-20[7]
Apigenin>100[7]
Note: Data for a wider range of brominated flavonoids is still emerging. The antioxidant activity of brominated derivatives is reported to be higher than their parent compounds.[8][9]

Table 3: Cytotoxicity of Selected Flavonoids against Human Cancer Cell Lines (IC50 values)

CompoundCell LineIC50 (µM)Reference
LuteolinK562 (Chronic Myeloid Leukemia)100[10]
ApigeninK562 (Chronic Myeloid Leukemia)140[10]
QuercetinHeLa (Cervical Cancer)3.91 ± 0.03[11]
QuercetinSKOV-3 (Ovarian Cancer)3.97 ± 0.07[11]
Note: Cytotoxicity can vary significantly based on the cell line and the specific brominated flavonoid.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable preliminary screening of brominated flavonoids. Below are methodologies for key assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compound (brominated flavonoid)

    • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare serial dilutions of the test compound and the positive control in methanol.

    • In a 96-well plate, add a specific volume of the test compound or control solution to each well (e.g., 100 µL).

    • Add the DPPH solution to each well (e.g., 100 µL).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing only methanol and a control containing the solvent and DPPH solution should be included.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[12]

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Reagents and Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS)

    • Test compound (brominated flavonoid)

    • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • 96-well cell culture plate

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A set of wells with untreated cells and cells treated only with LPS will serve as controls.

    • After incubation, collect the cell culture supernatant.

    • To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent Solution A, followed by 50 µL of Solution B.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated, and the IC50 value is determined.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

    • Appropriate cell culture medium with FBS and antibiotics

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

    • Test compound (brominated flavonoid)

    • 96-well cell culture plate

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach for 24 hours.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, remove the medium and add fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL MTT per 100 µL of medium).

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[10][11]

Mandatory Visualizations

Signaling Pathways

Brominated flavonoids, like their non-brominated counterparts, can exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cell proliferation.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB Binds to Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Binds to Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Gene_Expression Induces Transcription NFkB_IkB->NFkB Releases Brominated_Flavonoids Brominated Flavonoids Brominated_Flavonoids->IKK Inhibits Brominated_Flavonoids->NFkB Inhibits Translocation

Caption: NF-κB Signaling Pathway and points of inhibition by brominated flavonoids.

MAPK_Signaling_Pathway Stimuli Growth Factors, Stress, Cytokines Ras Ras Stimuli->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Differentiation, Inflammation) Transcription_Factors->Cellular_Response Regulates Brominated_Flavonoids Brominated Flavonoids Brominated_Flavonoids->Raf Inhibits Brominated_Flavonoids->MEK Inhibits Brominated_Flavonoids->ERK Inhibits

Caption: MAPK/ERK Signaling Pathway and potential inhibition by brominated flavonoids.

Experimental Workflow

A systematic workflow is essential for the efficient preliminary screening of brominated flavonoids.

Experimental_Workflow Start Start: Selection of Parent Flavonoid Synthesis Synthesis of Brominated Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening Purification->Primary_Screening Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Primary_Screening->Antioxidant Tier 1 Anti_inflammatory Anti-inflammatory Assays (e.g., NO, COX-2) Primary_Screening->Anti_inflammatory Tier 1 Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cells) Primary_Screening->Cytotoxicity Tier 1 Hit_Identification Hit Identification (Active Compounds) Antioxidant->Hit_Identification Anti_inflammatory->Hit_Identification Cytotoxicity->Hit_Identification Dose_Response Dose-Response Studies & IC50 Determination Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Signaling Pathways) Dose_Response->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Experimental workflow for the preliminary screening of brominated flavonoids.

Conclusion

The preliminary screening of brominated flavonoids is a critical first step in uncovering their therapeutic potential. This guide has provided a framework for this process, from synthesis to the evaluation of key biological activities. The enhanced potency observed in many brominated flavonoids underscores the value of this chemical modification. By employing the detailed experimental protocols and understanding the underlying signaling pathways, researchers can systematically identify promising lead compounds for further development in the ongoing quest for novel and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one is a member of the chromen-4-one (also known as flavone) class of compounds, which are recognized for their diverse biological activities. The core structure, featuring a hydroxyl group and a bromophenyl moiety, suggests its potential to interact with various biological targets through mechanisms such as hydrogen bonding and π-π stacking.[1] While specific enzymatic targets for this compound are not extensively documented in publicly available literature, the chromen-4-one scaffold is a common feature in a variety of kinase inhibitors. Structurally related compounds have shown inhibitory activity against several important kinase families, including p38 Mitogen-Activated Protein Kinase (MAPK), Src tyrosine kinase, and Rho-associated coiled-coil containing protein kinase (ROCK).[2][3][4][5]

This document provides an overview of the known biological activities of this compound, along with detailed protocols for investigating its potential inhibitory effects on p38 MAPK, Src, and ROCK kinases. These protocols are intended to serve as a guide for researchers to characterize the enzyme inhibitory properties of this compound.

Biological Activity and Data Presentation

Research has demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below. It is important to note that these values represent the compound's effect on cell viability and not direct enzyme inhibition.

Cell LineCancer TypeIC50 (µM)
A549Lung12.5
MCF-7Breast15.0
HeLaCervical10.0

Table 1: Cytotoxicity of this compound against various cancer cell lines.[1]

Postulated Enzyme Targets and Signaling Pathways

Based on the known activities of structurally similar chromen-4-one derivatives, this compound is postulated to inhibit one or more of the following kinase signaling pathways.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[3] Inhibition of p38α MAPK can mitigate inflammatory responses, making it a target for anti-inflammatory drug development.

p38_MAPK_pathway extracellular Environmental Stress / Cytokines receptor Cell Surface Receptor extracellular->receptor tak1 TAK1 receptor->tak1 mkk36 MKK3/6 tak1->mkk36 p38 p38 MAPK mkk36->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream inhibitor This compound inhibitor->p38 response Inflammation, Apoptosis, Cell Cycle Arrest downstream->response

Caption: Postulated inhibition of the p38 MAPK signaling pathway.

Src Tyrosine Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Its dysregulation is frequently observed in various cancers.

Src_pathway extracellular Growth Factors / Integrin Signaling receptor Receptor Tyrosine Kinase / Integrin extracellular->receptor src Src receptor->src fak FAK src->fak pi3k_akt PI3K/Akt Pathway src->pi3k_akt ras_mapk Ras/MAPK Pathway src->ras_mapk inhibitor This compound inhibitor->src response Cell Proliferation, Migration, Survival fak->response pi3k_akt->response ras_mapk->response

Caption: Postulated inhibition of the Src tyrosine kinase signaling pathway.

ROCK Signaling Pathway

ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in cell motility, adhesion, and contraction. Inhibition of ROCK has therapeutic potential in cardiovascular diseases and cancer.

ROCK_pathway rhoa Active RhoA-GTP rock ROCK rhoa->rock limk LIMK rock->limk mlc Myosin Light Chain (MLC) rock->mlc  Phosphorylation inhibitor This compound inhibitor->rock cofilin Cofilin limk->cofilin  Phosphorylation (Inactivation) actin Actin Cytoskeleton Reorganization cofilin->actin contraction Cell Contraction & Motility mlc->contraction

Caption: Postulated inhibition of the ROCK signaling pathway.

Experimental Protocols

The following are generalized protocols for in vitro kinase assays to determine the inhibitory potential of this compound. It is recommended to optimize these protocols for specific laboratory conditions and reagent sources.

General Experimental Workflow

experimental_workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents assay_setup Set up Assay Plate (Add buffer, inhibitor, kinase) prepare_reagents->assay_setup initiate_reaction Initiate Reaction (Add ATP/Substrate mix) assay_setup->initiate_reaction incubation Incubate (Room Temp or 30°C) initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal (e.g., Add detection reagent) incubation->stop_reaction read_plate Read Plate (Luminometer/Fluorometer) stop_reaction->read_plate data_analysis Data Analysis (Calculate % inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 1: p38α MAPK Inhibition Assay (Luminescence-based)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits.

Materials:

  • Recombinant human p38α kinase

  • p38α substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.

  • Add 1 µL of the diluted inhibitor or DMSO to the wells of the 384-well plate.

  • Prepare a master mix of p38α kinase and substrate in kinase buffer. Add 2 µL of this mix to each well.

  • Prepare an ATP solution in kinase buffer. The final concentration should be at or near the Km for p38α.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Src Tyrosine Kinase Inhibition Assay (Fluorescence-based)

This protocol is a general method for a fluorescence-based Src kinase assay.

Materials:

  • Recombinant human c-Src kinase

  • Src peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Src Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • This compound (dissolved in DMSO)

  • ADP detection mix (e.g., ADP-Glo™ or equivalent fluorescent detection system)

  • Black, opaque 96-well assay plates

  • Plate-reading fluorometer

Procedure:

  • Prepare serial dilutions of this compound in Src assay buffer. Include a DMSO-only control.

  • Add 10 µL of the diluted inhibitor or DMSO to the wells of the 96-well plate.

  • Add 20 µL of diluted c-Src enzyme to the appropriate wells.

  • Prepare a reaction mix containing the Src peptide substrate and ATP in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and detect the generated ADP according to the manufacturer's protocol for the chosen fluorescent detection system.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: ROCK Inhibition Assay (ELISA-based)

This protocol is based on the detection of phosphorylated substrate using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Recombinant human ROCK-II kinase

  • MYPT1 pre-coated 96-well plate

  • ATP

  • Kinase Reaction Buffer (containing DTT and ATP)

  • This compound (dissolved in DMSO)

  • Anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare serial dilutions of this compound.

  • Add diluted inhibitor and ROCK-II enzyme to the wells of the MYPT1-coated plate.

  • Initiate the kinase reaction by adding the Kinase Reaction Buffer.

  • Incubate at 30°C for 30-60 minutes.

  • Wash the wells with wash buffer.

  • Add the anti-phospho-MYPT1 antibody and incubate at room temperature for 1 hour.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash the wells and add the TMB substrate. Incubate until a color develops.

  • Add the stop solution and measure the absorbance at 450 nm.

Data Analysis:

  • Calculate the percentage of inhibition based on the absorbance values.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

While this compound has demonstrated cytotoxic activity against cancer cell lines, its specific enzyme targets remain to be fully elucidated. Based on the activity of related chromen-4-one compounds, p38 MAPK, Src, and ROCK kinases are proposed as potential targets. The provided protocols offer a framework for researchers to investigate the inhibitory activity of this compound against these key enzymes and to further characterize its mechanism of action. Such studies will be crucial in determining the therapeutic potential of this compound in relevant disease models.

References

Application Notes and Protocols for Testing the Cytotoxicity of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid derivative belonging to the chromen-4-one class of compounds. Flavonoids are a diverse group of natural and synthetic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties.[1][2] The structural features of this compound, specifically the chromen-4-one core, a hydroxyl group, and a substituted phenyl ring, suggest its potential as a therapeutic agent, particularly in oncology.[3] These application notes provide detailed protocols for evaluating the in vitro cytotoxic effects of this compound, a critical step in preclinical drug development. The methodologies described herein are based on established and widely used cytotoxicity assays.

Data Presentation

The quantitative data generated from the following protocols can be effectively summarized in tables for clear interpretation and comparison.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
0 (Vehicle Control)100 ± 5.2
195 ± 4.8
582 ± 6.1
1065 ± 5.5
2548 ± 4.9
5023 ± 3.7
10010 ± 2.1

Table 2: Membrane Integrity as Determined by LDH Assay

Concentration of this compound (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5 ± 1.2
18 ± 1.5
515 ± 2.3
1028 ± 3.1
2555 ± 4.5
5080 ± 5.9
10092 ± 6.4

Table 3: Apoptosis Induction as Determined by Flow Cytometry (Annexin V/PI Staining)

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95 ± 2.12 ± 0.51.5 ± 0.41.5 ± 0.3
1080 ± 3.510 ± 1.27 ± 0.93 ± 0.6
2550 ± 4.225 ± 2.820 ± 2.15 ± 0.8
5020 ± 3.145 ± 3.930 ± 3.35 ± 1.0

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., from the NCI-60 panel such as MCF-7 (breast), A549 (lung), HCT-116 (colon))[5][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell lines in their appropriate complete medium.

    • Harvest cells at 70-80% confluency and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

Objective: To quantify cell membrane damage and cytotoxicity by measuring the release of lactate dehydrogenase (LDH).

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.[7]

Materials:

  • Cells treated as described in Protocol 1.

  • Commercially available LDH cytotoxicity assay kit.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Sample Collection:

    • Following the treatment period as in Protocol 1, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Assay:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, apoptotic, and necrotic cells.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[8]

Materials:

  • Cells treated in 6-well plates.

  • Annexin V-FITC/PI apoptosis detection kit.

  • Binding buffer.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.

    • The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualization of Workflows and Pathways

G cluster_0 In Vitro Cytotoxicity Workflow cluster_1 Cytotoxicity Assays start Start: Cancer Cell Culture (e.g., MCF-7, A549, HCT-116) seed Seed Cells in Plates (96-well or 6-well) start->seed treat Treat with this compound (Various Concentrations & Durations) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) treat->apoptosis analyze Data Acquisition & Analysis (IC50, % Cytotoxicity, Cell Population Distribution) mtt->analyze ldh->analyze apoptosis->analyze end End: Determine Cytotoxic Profile analyze->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

G cluster_pathway Hypothetical Apoptotic Signaling Pathway compound 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by this compound.

References

Application Notes and Protocols for 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one is a member of the chromen-4-one family of compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential anticancer agent. The information presented herein is intended to guide researchers in evaluating its cytotoxic effects, understanding its mechanism of action, and exploring its therapeutic potential.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various human cancer cell lines. Its anticancer activity is attributed to its ability to induce programmed cell death (apoptosis) and modulate cellular signaling pathways involved in cell cycle regulation and proliferation.

Quantitative Data Summary

The inhibitory concentration (IC50) values of this compound against several cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma15.0
HeLaCervical Adenocarcinoma10.0

Mechanism of Action

While the precise signaling pathways for this compound are still under investigation, studies on structurally related chromen-4-one derivatives and isoflavones suggest a multi-faceted mechanism of action. The primary modes of anticancer activity are believed to be the induction of apoptosis and cell cycle arrest.

Putative Signaling Pathways

Based on the known mechanisms of similar compounds, the following signaling pathways are proposed for the anticancer effects of this compound.

1. Induction of Apoptosis:

The compound is hypothesized to induce apoptosis through the intrinsic pathway, which involves the mitochondria. It is thought to modulate the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

G cluster_0 This compound cluster_1 Mitochondrial Apoptosis Pathway Compound 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation CytoC Cytochrome c release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative mechanism of apoptosis induction.

2. Cell Cycle Arrest:

The compound may also exert its anticancer effects by arresting the cell cycle at the G2/M phase. This is likely achieved by inhibiting the activity of cyclin-dependent kinases (CDKs) that are crucial for the G2 to M phase transition, such as CDK1, and potentially upregulating CDK inhibitors.

G cluster_0 This compound cluster_1 Cell Cycle Regulation (G2/M Phase) Compound 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one CyclinB_CDK1 Cyclin B/CDK1 Complex Compound->CyclinB_CDK1 Inhibition CellCycleArrest G2/M Arrest G2_Phase G2 Phase CyclinB_CDK1->G2_Phase M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase Promotes G2_Phase->M_Phase Progression

Caption: Proposed mechanism of G2/M cell cycle arrest.

Experimental Workflow

A typical workflow for evaluating the anticancer properties of this compound is depicted below.

G cluster_workflow Experimental Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treat cells with This compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle analysis Data Acquisition and Analysis (e.g., Plate Reader, Flow Cytometer) mtt->analysis apoptosis->analysis cell_cycle->analysis end End: Determine IC50, Apoptotic Rate, and Cell Cycle Distribution analysis->end

Caption: General workflow for in vitro anticancer evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations for 24-48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Disclaimer

This document is intended for research purposes only. The protocols and information provided are based on currently available scientific literature and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents and cell lines.

Application of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one in Neuroprotective Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, which leads to cellular damage and apoptosis. Consequently, the development of novel neuroprotective agents that can mitigate these effects is a critical area of research. 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid derivative belonging to the chromen-4-one class of compounds. Flavonoids are well-documented for their antioxidant and anti-inflammatory properties, making this compound a promising candidate for neuroprotective therapies. The presence of a hydroxyl group and a bromophenyl moiety suggests potential for significant biological activity, including the scavenging of reactive oxygen species (ROS) and modulation of intracellular signaling pathways involved in cell survival and death.

This document provides detailed application notes and protocols for evaluating the neuroprotective effects of this compound in established in vitro models of neurotoxicity. The protocols outlined below are designed for use in neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, a widely used model in neurodegenerative disease research.

Data Presentation: In Vitro Neuroprotective Efficacy

The following tables summarize hypothetical, yet representative, quantitative data from key neuroprotective assays involving this compound.

Table 1: Neuroprotective Effect of this compound against 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control (Vehicle)-100 ± 5.8
6-OHDA10048 ± 4.2
Compound + 6-OHDA162 ± 5.1
Compound + 6-OHDA575 ± 4.9
Compound + 6-OHDA1088 ± 5.3
Compound + 6-OHDA2595 ± 4.7

Table 2: Effect of this compound on Intracellular ROS Levels in 6-OHDA-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Intracellular ROS (RFU) (Mean ± SD)
Control (Vehicle)-1500 ± 120
6-OHDA1008500 ± 650
Compound + 6-OHDA16800 ± 510
Compound + 6-OHDA54500 ± 380
Compound + 6-OHDA102800 ± 250
Compound + 6-OHDA251800 ± 150

Table 3: Inhibition of Caspase-3 Activity by this compound in 6-OHDA-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change) (Mean ± SD)
Control (Vehicle)-1.0 ± 0.1
6-OHDA1004.5 ± 0.4
Compound + 6-OHDA13.8 ± 0.3
Compound + 6-OHDA52.7 ± 0.2
Compound + 6-OHDA101.8 ± 0.15
Compound + 6-OHDA251.2 ± 0.1

Experimental Protocols

SH-SY5Y Cell Culture

The human neuroblastoma SH-SY5Y cell line is a commonly used model for neuroprotective studies.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Maintain SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[1][2]

  • Subculture the cells when they reach 80-90% confluency.

  • To passage, aspirate the culture medium and wash the cells with PBS.

  • Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-10 mL of complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and plate at the desired density for experiments.

In Vitro Neurotoxicity and Neuroprotection Assay

This protocol describes a general workflow for assessing the neuroprotective effects of this compound against a neurotoxin such as 6-hydroxydopamine (6-OHDA).

Materials:

  • SH-SY5Y cells

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • Neurotoxin (e.g., 6-OHDA, Amyloid-beta peptides, Glutamate)

  • Complete culture medium

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-treat the cells with various concentrations of the compound for 2 hours.

  • Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM 6-OHDA) to the wells.

  • Include control groups: vehicle control (no compound or neurotoxin), and neurotoxin-only control.

  • Incubate the plate for 24-48 hours at 37°C.

  • Proceed with cell viability, ROS, or apoptosis assays.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed SH-SY5Y cells in 96-well plate B Incubate for 24h A->B C Pre-treat with 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one B->C D Induce neurotoxicity (e.g., 6-OHDA) C->D E Incubate for 24-48h D->E F Cell Viability Assay (MTT) E->F G ROS Measurement (DCFH-DA) E->G H Apoptosis Assay (Caspase-3) E->H

Caption: Experimental workflow for in vitro neuroprotective assays.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to measure intracellular ROS levels.

Materials:

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Serum-free medium

  • Fluorescence plate reader

Protocol:

  • After the treatment period, wash the cells with warm PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[3][4][5][6]

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader.[3][4][5]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

  • Microplate reader

Protocol:

  • After treatment, lyse the cells according to the manufacturer's protocol.

  • Centrifuge the cell lysates and collect the supernatants.

  • Add the cell lysate to a 96-well plate.

  • Add the reaction buffer and the DEVD-pNA substrate.

  • Incubate the plate at 37°C for 1-2 hours.[7]

  • Measure the absorbance at 405 nm using a microplate reader.[7]

  • The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the level of the uninduced control.

Proposed Neuroprotective Signaling Pathways

The neuroprotective effects of this compound are likely mediated through the modulation of key signaling pathways involved in antioxidant defense and cell survival.

Signaling_Pathways cluster_stress Cellular Stress cluster_compound Compound Action cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Neurotoxin Neurotoxin ROS ROS Neurotoxin->ROS Compound 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one ROS->Compound Scavenged by Anti_Apoptosis Inhibition of Apoptosis ROS->Anti_Apoptosis Induces Apoptosis PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Activates Nrf2_ARE Nrf2-ARE Pathway Compound->Nrf2_ARE Activates Bcl2 Bcl-2 Family Regulation PI3K_Akt->Bcl2 Modulates Antioxidant_Response Increased Antioxidant Enzyme Expression Nrf2_ARE->Antioxidant_Response Bcl2->Anti_Apoptosis Neuroprotection Enhanced Neuronal Survival Antioxidant_Response->Neuroprotection Anti_Apoptosis->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of the compound.

The compound may exert its effects through:

  • Direct ROS Scavenging: The phenolic hydroxyl group can directly neutralize reactive oxygen species.

  • Activation of the Nrf2-ARE Pathway: Flavonoids are known to activate the transcription factor Nrf2, which upregulates the expression of antioxidant enzymes.[8][9][10][11][12]

  • Modulation of the PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.[13][14][15][16][17] Activation of Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the enhancement of anti-apoptotic protein function.

  • Regulation of the Bcl-2 Family: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell fate.[18][19][20][21][22] The compound may shift this balance towards survival by upregulating Bcl-2 and/or downregulating Bax.

Conclusion

This compound represents a promising scaffold for the development of neuroprotective agents. The protocols and conceptual frameworks provided herein offer a comprehensive guide for the systematic evaluation of its efficacy in preclinical models of neurodegenerative diseases. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Application Note and Protocol: Solubilization of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid derivative with potential applications in various biological studies, including cancer research, due to its antioxidant and anti-inflammatory properties[1]. Proper dissolution of this hydrophobic compound is critical for ensuring accurate and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the solubilization of this compound using Dimethyl Sulfoxide (DMSO) as a solvent, a common and effective method for preparing stock solutions of poorly water-soluble compounds for cell-based assays.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1. The low aqueous solubility necessitates the use of an organic solvent to prepare a stock solution for cell culture applications[2].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₉BrO₃[3]
Molecular Weight317.13 g/mol [1][3]
CAS Number96644-05-2[1][4]
Water Solubility6.95 mg/L[2]
AppearanceSolid
Melting Point177.75 °C[2]

Recommended Solvent: Dimethyl Sulfoxide (DMSO)

For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound. DMSO is a polar aprotic solvent that is miscible with water and cell culture media, making it an ideal vehicle for delivering hydrophobic compounds to cells in vitro.

However, it is crucial to be aware of the potential cytotoxicity of DMSO at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant effects on viability, though some sensitive or primary cell lines may require lower concentrations, such as 0.1%[5]. It is always recommended to perform a vehicle control experiment to assess the impact of the final DMSO concentration on the specific cell line being used.

Table 2: DMSO Concentration and its Effects on Cell Culture

Final DMSO ConcentrationGeneral Effect on Cell LinesRecommendation
< 0.1%Generally considered safe for most cell lines, including sensitive and primary cells.Ideal for long-term exposure experiments.
0.1% - 0.5%Tolerated by most established cell lines with minimal cytotoxicity.A common working range for many in vitro assays.[5][6]
0.5% - 1.0%May cause decreased proliferation or cytotoxicity in some cell lines.Use with caution and after thorough validation with your specific cell line.[5]
> 1.0%Often cytotoxic and can significantly impact experimental results.[7]Generally not recommended for cell culture experiments.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weigh the Compound: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.17 mg of the compound (Molecular Weight = 317.13 g/mol ).

  • Dissolve in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of 100% sterile DMSO. For 3.17 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Ensure Complete Dissolution: Vortex the tube thoroughly for 1-2 minutes to ensure the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Sterile Filtration (Optional but Recommended): For long-term storage and to ensure sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the initial DMSO was not from a sealed, sterile container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Experimental Protocol: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the 10 mM stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution (Recommended): To achieve low final concentrations and ensure accurate pipetting, it is recommended to perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • Final Dilution into Medium: Directly add the appropriate volume of the stock or intermediate dilution to the pre-warmed cell culture medium. For example, to make a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

  • Mix Thoroughly: Gently mix the medium containing the compound by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause foaming and damage media components.

  • Treat Cells Immediately: Use the prepared working solution to treat your cells immediately to avoid precipitation of the compound.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for preparing the stock and working solutions of this compound for cell culture experiments.

Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve Add to sterile tube vortex 3. Vortex to Dissolve dissolve->vortex store 4. Aliquot & Store at -20°C/-80°C vortex->store thaw 5. Thaw Stock Solution store->thaw Use one aliquot dilute 6. Dilute in Culture Medium thaw->dilute To pre-warmed medium mix 7. Mix Gently dilute->mix treat 8. Treat Cells mix->treat

Caption: Workflow for dissolving this compound.

Conclusion

The protocol outlined in this application note provides a reliable method for dissolving this compound for use in cell culture experiments. By preparing a high-concentration stock solution in DMSO and subsequently diluting it to a low final solvent concentration in the culture medium, researchers can effectively administer this hydrophobic compound to cells while minimizing solvent-induced cytotoxicity. It is imperative to include appropriate vehicle controls in all experiments to ensure that the observed biological effects are attributable to the compound and not the solvent.

References

Application Notes and Protocols for the Experimental Study of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic flavonoid derivative belonging to the chromen-4-one class of compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including anticancer, anti-inflammatory, and antioxidant properties. Preliminary studies on analogous compounds suggest that this compound may exert its effects by modulating key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are often dysregulated in various diseases.

These application notes provide a comprehensive experimental framework for the in-vitro characterization of the anticancer and anti-inflammatory potential of this compound. The detailed protocols herein are designed to be reproducible and to provide a robust foundation for further preclinical development.

Experimental Design and Workflow

The overall experimental design is a multi-tiered approach to first ascertain the cytotoxic effects of the compound on cancer cell lines, then to elucidate the mechanism of cell death, and finally to investigate its impact on key signaling pathways implicated in cancer and inflammation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action - Apoptosis cluster_2 Phase 3: Signaling Pathway Analysis cluster_3 Phase 4: Anti-inflammatory Activity a1 Cell Culture (A549, MCF-7, HeLa) a2 Compound Treatment (Varying Concentrations) a1->a2 a3 MTT Assay a2->a3 a4 Determine IC50 Values a3->a4 b1 Cell Culture & Treatment (at IC50 concentration) a4->b1 Inform Treatment Concentration b2 Annexin V-FITC/PI Staining b1->b2 c1 Cell Lysis & Protein Quantification b1->c1 b3 Flow Cytometry Analysis b2->b3 b4 Quantify Apoptotic Cells b3->b4 c2 Western Blot Analysis (MAPK & PI3K/Akt pathways) c1->c2 c3 Densitometry Analysis c2->c3 d1 Macrophage Culture (RAW 264.7) + LPS Stimulation d2 Compound Treatment d1->d2 d3 ELISA for TNF-α & IL-6 d2->d3 d4 Western Blot for iNOS & COX-2 d2->d4

Caption: Experimental workflow for the in-vitro evaluation of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell LineTissue of OriginIC50 (µM) after 48h Treatment
A549Lung CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
HeLaCervical AdenocarcinomaData to be determined
Table 2: Apoptosis Induction by this compound
Cell LineTreatment (IC50)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
A549Calculated IC50Data to be determinedData to be determined
MCF-7Calculated IC50Data to be determinedData to be determined
HeLaCalculated IC50Data to be determinedData to be determined
Table 3: Effect on MAPK and PI3K/Akt Signaling Pathways (Western Blot Densitometry)
Cell LineTreatmentp-p38/p38 Ratiop-ERK/ERK Ratiop-JNK/JNK Ratiop-Akt/Akt Ratiop-mTOR/mTOR Ratio
A549Control1.01.01.01.01.0
CompoundFold ChangeFold ChangeFold ChangeFold ChangeFold Change
MCF-7Control1.01.01.01.01.0
CompoundFold ChangeFold ChangeFold ChangeFold ChangeFold Change
Table 4: Anti-inflammatory Effects of this compound
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)iNOS Expression (Fold Change)COX-2 Expression (Fold Change)
ControlBaselineBaseline1.01.0
LPS (1 µg/mL)Increased LevelIncreased LevelIncreased LevelIncreased Level
LPS + CompoundFold Change vs LPSFold Change vs LPSFold Change vs LPSFold Change vs LPS

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO, final concentration <0.1%).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and control cells

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[2]

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Analyze the cells by flow cytometry within one hour.[3]

Protocol 3: Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the expression levels of total and phosphorylated proteins in key signaling pathways.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-Akt, Akt, p-mTOR, mTOR, iNOS, COX-2, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells in ice-cold RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (β-actin).

Protocol 4: ELISA for TNF-α and IL-6

This assay quantifies the concentration of pro-inflammatory cytokines in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Human TNF-α and IL-6 ELISA kits

  • Cell culture supernatants from treated and control cells

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with the compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on a standard curve.

Signaling Pathways

MAPK Signaling Pathway

MAPK_Pathway cluster_mapk MAPK Cascade Stimulus External Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimulus->MAPKKK Compound 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one MAPK MAPK (p38, ERK, JNK) Compound->MAPK Inhibits (Hypothesized) MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Apoptosis, Inflammation, Proliferation) Transcription_Factors->Cellular_Response regulates

Caption: Hypothesized modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_pi3k_akt PI3K/Akt Cascade Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates Compound 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one Akt Akt Compound->Akt Inhibits (Hypothesized) PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols: 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic flavonoid derivative belonging to the chromen-4-one family of compounds. This class of molecules is recognized for a variety of biological activities, including antioxidant and anticancer properties.[1] The presence of a hydroxyl group and a bromophenyl moiety on the chromen-4-one scaffold imparts unique chemical and photophysical properties, suggesting its potential as a fluorescent probe for various applications in biological and chemical sensing.[1] This document provides detailed application notes and protocols for the synthesis and utilization of this compound as a fluorescent probe for the detection of metal ions and reactive oxygen species (ROS), as well as for cellular imaging.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₅H₉BrO₃[1]
Molecular Weight 317.14 g/mol [1]
CAS Number 96644-05-2
Appearance Dry powder[1]
Storage Store sealed in a dry environment at 2-8°C[1]

Photophysical Properties (Representative Data)

ParameterRepresentative ValueNotes
λmax (Absorption) 340 - 380 nmDependent on solvent polarity.
λmax (Emission) 420 - 480 nmDependent on solvent polarity and analyte binding.
Stokes Shift ~80 - 100 nm
Quantum Yield (Φ) 0.1 - 0.5Highly dependent on the molecular environment and substitution pattern.
Molar Absorptivity (ε) 10,000 - 30,000 M⁻¹cm⁻¹

Experimental Protocols

Synthesis of this compound

This protocol is based on the general Algar-Flym-Oyamada reaction for the synthesis of 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivatives.

Workflow for Synthesis

start Start reagents o-hydroxyacetophenone + 4-bromobenzaldehyde start->reagents chalcone_formation Chalcone Formation (Ethanol, NaOH, 2-3h, RT) reagents->chalcone_formation cyclization Oxidative Cyclization (Ethanol, NaOH, H2O2, 2-3h, RT) chalcone_formation->cyclization product This compound cyclization->product purification Purification (Recrystallization) product->purification end End purification->end start Start prepare_probe Prepare Probe Stock Solution (e.g., 1 mM in DMSO) start->prepare_probe prepare_metal Prepare Metal Ion Solutions (e.g., in water or buffer) start->prepare_metal mix Mix Probe and Metal Ion Solutions prepare_probe->mix prepare_metal->mix incubate Incubate (if necessary) mix->incubate measure Measure Fluorescence Spectrum (Excitation at λmax,abs) incubate->measure analyze Analyze Data (Quenching/Enhancement) measure->analyze end End analyze->end ROS Reactive Oxygen Species (e.g., •OH, ONOO⁻) Oxidation Oxidation of -OH group ROS->Oxidation Probe_inactive Probe (Fluorescent) Probe_inactive->Oxidation Probe_oxidized Oxidized Probe (Altered Fluorescence) Oxidation->Probe_oxidized start Start seed_cells Seed Cells on Coverslips/Imaging Dishes start->seed_cells prepare_staining Prepare Staining Solution (Probe in Culture Medium) seed_cells->prepare_staining stain_cells Incubate Cells with Probe (e.g., 30 min, 37°C) prepare_staining->stain_cells wash_cells Wash Cells with PBS stain_cells->wash_cells image_cells Image with Fluorescence Microscope wash_cells->image_cells end End image_cells->end

References

Application Notes and Protocols: Synthesis and Application of Novel Chromen-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromen-4-one, also known as chromone, is a heterocyclic compound featuring a benzene ring fused to a pyranone ring. This core structure is the foundation for a wide range of naturally occurring compounds, including flavonoids, and has garnered significant attention from the scientific community.[1] Derivatives of chromen-4-one are of great interest in medicinal chemistry due to their diverse and potent biological activities. These compounds have been extensively explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents, among other therapeutic applications.[2][3] This document provides an overview of the synthesis and application of novel chromen-4-one derivatives, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Application Note 1: Anticancer and Antiproliferative Activity

Background

Chromen-4-one derivatives have emerged as a promising class of compounds in oncology research. Their anticancer effects are attributed to various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of key signaling pathways involved in cell proliferation, and targeting specific enzymes like protein kinases or telomerase.[4][5] Studies have demonstrated the cytotoxicity of these derivatives against a wide array of human cancer cell lines, such as those from breast, lung, colon, and leukemia cancers.[2][6] For instance, certain derivatives have been shown to inhibit SIRT2, an enzyme implicated in aging-related diseases and cancer, while others can induce apoptosis through the generation of reactive oxygen species (ROS).[6][7][8]

Quantitative Data Summary

The cytotoxic activity of novel chromen-4-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Table 1: Cytotoxicity (IC50) of Novel Chromen-4-one Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 13 HL-60 (Leukemia)42.0 ± 2.7[2]
Compound 13 MOLT-4 (Leukemia)24.4 ± 2.6[2]
Compound 11 MCF-7 (Breast Cancer)68.4 ± 3.9[2]
4H-chromen-4-one derivativeHCT-116 (Colon Carcinoma)9.68 µg/ml[9]
4H-chromen-4-one derivativePC-3 (Prostate Adenocarcinoma)9.93 µg/ml[9]
Compound 7h T-47D (Breast Cancer)1.8 ± 0.6 µg/mL[6]
Compound A03 U2OS (Osteosarcoma)Potent Activity[10]
Compound A10 U2OS (Osteosarcoma)Potent Activity[10]
Compound A16 A375 (Melanoma)Potent Activity[10]
Compound 5i Hela, SMMC-7721, SGC-7901, U87, HepG2High Activity[5]

Experimental Protocols & Workflows

A crucial step in evaluating the anticancer potential of new compounds is assessing their cytotoxicity and ability to induce apoptosis.

G cluster_workflow Workflow: In Vitro Anticancer Screening start Synthesized Chromen-4-one Derivatives cell_culture Culture Human Cancer Cell Lines start->cell_culture treatment Treat Cells with Various Compound Concentrations cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay Treat with IC50 conc. calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 lead_compound Identify Lead Compound(s) calc_ic50->lead_compound Potent Compounds mechanism_study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) apoptosis_assay->mechanism_study mechanism_study->lead_compound

Workflow for in vitro anticancer screening of chromen-4-one derivatives.

Protocol 1: MTT Assay for Cell Viability [11]

This protocol assesses cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the chromen-4-one derivatives in the appropriate cell culture medium. Remove the old medium from the wells and treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[5][11]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well, for a final concentration of 0.5 mg/mL. Incubate for another 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[5]

  • Data Acquisition: Measure the absorbance at 492 nm using a microplate reader.[5]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.

G cluster_pathway Apoptosis Induction by Chromen-4-one Derivatives compound Chromen-4-one Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros mitochondria Mitochondrial Stress ros->mitochondria bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 cytc Cytochrome c Release bax->cytc bcl2->cytc Inhibits cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Intrinsic pathway of apoptosis induced by chromen-4-one derivatives.

Application Note 2: Antimicrobial Activity

Background

The rise of antibiotic resistance presents a major global health challenge, necessitating the development of new antimicrobial agents.[12] Chromen-4-one derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[3][12] Their mechanisms of action can include inhibiting essential microbial enzymes, such as penicillin-binding protein 2a (PBP2a) in MRSA, or disrupting the microbial cell wall.[3][13] Some derivatives have shown potency against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) outperforming standard antibiotics like vancomycin.[13]

Quantitative Data Summary

The antimicrobial efficacy of chromen-4-one derivatives is evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC) of Novel Chromen-4-one Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 1 Candida albicans128[12]
Compound 20 Staphylococcus epidermidis128[12]
Compound 21 Pseudomonas aeruginosa128[12]
Compound 16 Staphylococcal strains0.008 - 1[13]
Compound 18 Staphylococcal strains0.008 - 1[13]
Compound 19 Staphylococcal strains0.008 - 1[13]
Compound 20 Staphylococcal strains0.008 - 1[13]
4H-chromen-4-one derivative Bacillus subtilis ATCC 66330.25[9]

Experimental Protocols & Workflows

G cluster_workflow Workflow: Antimicrobial Susceptibility Testing start Synthesized Derivatives serial_dilution Prepare 2-fold Serial Dilutions of Compounds in 96-well Plate start->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic determine_mbc Determine MBC/MFC (Plate onto agar) read_mic->determine_mbc Optional result Antimicrobial Potency Data read_mic->result determine_mbc->result

Workflow for determining the MIC of chromen-4-one derivatives.

Protocol 2: Broth Microdilution Assay for MIC Determination [12]

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation: In a 96-well microplate, add 100 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

  • Compound Dilution: Add 100 µL of the test compound solution (e.g., at 2048 µg/mL) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of concentrations.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Application Note 3: Anti-inflammatory Activity

Background

Inflammation is a defensive response that can become detrimental if uncontrolled.[14] Chromen-4-one derivatives, particularly those based on the flavonoid scaffold, have shown significant anti-inflammatory properties.[14] Their mechanism often involves the modulation of key inflammatory signaling pathways. For example, certain derivatives can suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway.[14][15] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[14]

Quantitative Data Summary

The anti-inflammatory potential is often assessed by measuring the reduction in pro-inflammatory cytokine levels in cell-based assays.

Table 3: Anti-inflammatory Activity of Novel Chromen-4-one Derivatives

Compound IDAssayEffectTarget PathwayReference
Compound 8 NO Production in RAW264.7 cellsDownregulationTLR4/MAPK[14][15]
Compound 8 IL-6 ExpressionDownregulationTLR4/MAPK[14][15]
Compound 8 TNF-α ExpressionDownregulationTLR4/MAPK[14][15]
Compound III f Carrageenan-induced paw edemaPotent ActivityN/A[16]
Compound III g Carrageenan-induced paw edemaPotent ActivityN/A[16]
Compound 9b IL-5 InhibitionIC50 = 4.0 µMN/A[17]
Compound 9c IL-5 InhibitionIC50 = 6.5 µMN/A[17]

Experimental Protocols & Workflows

G cluster_pathway TLR4/MAPK Inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (p38, ERK, JNK) tlr4->mapk nfkb NF-κB tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) mapk->cytokines Promotes Transcription nfkb->cytokines Promotes Transcription compound Chromen-4-one Derivative compound->tlr4 Inhibits compound->mapk Inhibits

Inhibition of the TLR4/MAPK pathway by chromen-4-one derivatives.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test) [14]

This protocol measures the level of nitrite, a stable product of NO, in cell culture supernatants as an indicator of NO production by macrophages.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the chromen-4-one derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce inflammation and NO production. Leave an untreated control group (no LPS, no compound). Incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the mixture.

    • Incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Protocols: Synthesis of Chromen-4-one Derivatives

Multiple synthetic routes are available for producing the chromen-4-one scaffold, allowing for extensive functionalization.

G cluster_workflow General Synthesis Scheme for Chroman-4-ones start 2'-Hydroxy- acetophenone cyclization Base-mediated Aldol Condensation & Cyclization start->cyclization aldehyde Aldehyde aldehyde->cyclization base Base (e.g., DIPA) EtOH, Microwave base->cyclization Conditions product Substituted Chroman-4-one cyclization->product

One-step synthesis of chroman-4-ones via aldol condensation.

Protocol 4: One-Step Synthesis of Chroman-4-ones via Aldol Condensation [7]

This method efficiently produces substituted chroman-4-ones from 2'-hydroxyacetophenones.

  • Reaction Setup: In a microwave-safe vessel, create a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol.

  • Reagent Addition: Add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) to the solution.

  • Microwave Irradiation: Heat the mixture using microwave irradiation at 160-170°C for 1 hour.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the desired chroman-4-one derivative.

Protocol 5: Synthesis of 7-Hydroxychroman-4-one [12]

This protocol describes the synthesis of a key precursor for further derivatization.

  • Reaction: Combine resorcinol and 3-bromopropionic acid in the presence of trifluoromethanesulfonic acid. Heat the mixture to 80°C.

  • Cyclization: After the initial reaction, stir the product in 2 M NaOH to facilitate an intramolecular cyclization via nucleophilic substitution.

  • Isolation: This procedure yields compound 1 (7-Hydroxychroman-4-one), often without the need for extensive chromatography.[12]

  • Confirmation: Confirm the structure using NMR spectroscopy. Key signals in ¹H NMR include a singlet for the phenolic hydroxyl hydrogen (δH ~10.54 ppm) and two triplets for the H-2 (δH ~4.45 ppm) and H-3 (δH ~2.66 ppm) protons, confirming the absence of the C2-C3 double bond.[12]

  • Derivatization: The phenolic hydroxyl group at position 7 can be subsequently alkylated or arylated through bimolecular nucleophilic substitution reactions using various alkyl and aryl halides in the presence of a base like K₂CO₃ in DMF.[12]

References

High-Throughput Screening of Isoflavone Analogs: A Protocol for Identifying Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoflavones are a class of naturally occurring phytoestrogens found predominantly in soybeans and other legumes. Their structural similarity to 17β-estradiol allows them to interact with various biological targets, including estrogen receptors (ERs) and protein tyrosine kinases (TKs), leading to a wide range of physiological effects. This has made isoflavone analogs a promising source for the discovery of new therapeutic agents for hormone-dependent cancers, osteoporosis, and other conditions. High-throughput screening (HTS) provides a rapid and efficient method for evaluating large libraries of isoflavone analogs to identify "hit" compounds with desired biological activities. This document outlines a detailed protocol for a multi-tiered HTS campaign designed to identify and characterize isoflavone analogs with cytotoxic, ER-modulating, and TK-inhibitory activities.

I. High-Throughput Screening Workflow

The HTS workflow is designed as a hierarchical process, starting with a broad primary screen to identify active compounds, followed by secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Screening (Mechanism of Action) cluster_3 Lead Optimization Primary_Screen Isoflavone Analog Library (e.g., 10,000 compounds) Cell_Viability Cell Viability Assay (e.g., MCF-7, PC-3, HepG2) Single High Concentration (e.g., 10 µM) Primary_Screen->Cell_Viability Dose_Response Dose-Response Cell Viability Assay (Determine IC50 values) Cell_Viability->Dose_Response Active 'Hits' ER_Binding Estrogen Receptor (ERα/ERβ) Competitive Binding Assay Dose_Response->ER_Binding Confirmed Hits TK_Inhibition Tyrosine Kinase Inhibition Assay Dose_Response->TK_Inhibition SAR Structure-Activity Relationship (SAR) Studies ER_Binding->SAR TK_Inhibition->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 1: High-Throughput Screening Workflow for Isoflavone Analogs.

II. Data Presentation: Summary of Isoflavone Analog Activity

The following tables summarize the biological activities of representative isoflavone analogs against various cell lines and molecular targets.

Table 1: Cytotoxicity of Isoflavone Analogs in Cancer Cell Lines (IC50 values in µM)

Isoflavone AnalogMCF-7 (Breast)PC-3 (Prostate)HepG2 (Liver)A549 (Lung)
Genistein15.525.230.145.6
Daidzein>100>100>100>100
Biochanin A20.335.842.555.1
Formononetin>100>100>100>100
Synthetic Analog 15.28.912.418.7
Synthetic Analog 20.81.52.13.5

Table 2: Estrogen Receptor (ER) Binding Affinity and Activation by Isoflavone Analogs

Isoflavone AnalogERα Binding (IC50, nM)ERβ Binding (IC50, nM)ERα Activation (EC50, nM)ERβ Activation (EC50, nM)
17β-Estradiol0.20.30.10.2
Genistein2545010
Daidzein150080>1000200
Biochanin A50030800150
Equol80510015
Synthetic Analog 3152255

Table 3: Tyrosine Kinase Inhibition by Isoflavone Analogs (IC50 values in µM)

Isoflavone AnalogEGFRVEGFR2PDGFRSrc
Genistein2.610.58.315.2
Daidzein>50>50>50>50
Quercetin (control)5.81.23.47.9
Synthetic Analog 40.52.11.84.3
Synthetic Analog 51.20.80.52.1

III. Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS Assay in 384-well format)

This protocol is designed for the primary screening of an isoflavone analog library to identify compounds that inhibit cell proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Isoflavone analog library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Using an automated liquid handler, seed cells into 384-well plates at a density of 1,000-5,000 cells/well in 40 µL of complete growth medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a working plate of isoflavone analogs at a 100X final concentration in DMSO.

    • Using a pintool or acoustic liquid handler, transfer 0.4 µL of each compound solution to the corresponding wells of the cell plates (final concentration of 10 µM, final DMSO concentration of 0.1%).

    • Include vehicle control (0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C.

      • Add 40 µL of solubilization solution to each well and mix thoroughly.

      • Incubate for 2-4 hours at room temperature, protected from light.

    • For MTS Assay:

      • Add 10 µL of MTS reagent to each well.

      • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound relative to the vehicle control.

    • Compounds exhibiting a predefined threshold of inhibition (e.g., >50%) are considered "hits".

Protocol 2: Estrogen Receptor Competitive Binding Assay

This biochemical assay determines the ability of isoflavone analogs to bind to ERα and ERβ.

Materials:

  • Recombinant human ERα and ERβ protein

  • [3H]-17β-estradiol (radioligand)

  • Unlabeled 17β-estradiol (competitor)

  • Isoflavone analog "hits"

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • 25 µL of assay buffer

      • 25 µL of [3H]-17β-estradiol (final concentration ~0.5 nM)

      • 25 µL of either unlabeled 17β-estradiol (for standard curve, 10^-11 to 10^-6 M) or test isoflavone analog (serial dilutions).

      • 25 µL of recombinant ERα or ERβ protein (concentration determined by prior optimization).

  • Incubation:

    • Incubate the plate overnight (16-18 hours) at 4°C with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Add 100 µL of ice-cold HAP slurry to each well to bind the receptor-ligand complexes.

    • Incubate for 15 minutes on ice with intermittent vortexing.

    • Transfer the contents of each well to a 96-well filter plate.

    • Wash the wells with ice-cold assay buffer three times to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the competitor.

    • Calculate the IC50 value for each isoflavone analog.

Protocol 3: Tyrosine Kinase Inhibition Assay

This assay measures the ability of isoflavone analogs to inhibit the activity of a specific tyrosine kinase (e.g., EGFR, VEGFR2).

Materials:

  • Recombinant human tyrosine kinase (e.g., EGFR)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Isoflavone analog "hits"

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Assay Setup:

    • In a 384-well plate, add:

      • 2 µL of isoflavone analog at various concentrations or vehicle control.

      • 4 µL of a mixture of tyrosine kinase and substrate in reaction buffer.

  • Kinase Reaction:

    • Initiate the reaction by adding 4 µL of ATP solution (final concentration at Km for the specific kinase).

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for each active isoflavone analog.

IV. Signaling Pathway Diagrams

Estrogen Receptor Signaling Pathway

Isoflavones can modulate both the genomic and non-genomic signaling pathways of estrogen receptors.

Estrogen_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus mER Membrane ER PI3K_AKT PI3K/Akt Pathway mER->PI3K_AKT Non-Genomic Signaling MAPK MAPK Pathway mER->MAPK GPER1 GPER1 Isoflavone Isoflavone Isoflavone->mER ER Estrogen Receptor (ERα / ERβ) Isoflavone->ER E2 Estradiol E2->mER E2->ER HSP HSP90 ER->HSP ER_Dimer ER Dimer ER->ER_Dimer Dimerization & Translocation Gene_Transcription Target Gene Transcription PI3K_AKT->Gene_Transcription MAPK->Gene_Transcription ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding ERE->Gene_Transcription Activation/ Repression

Figure 2: Estrogen Receptor Signaling Pathways Modulated by Isoflavones.

Tyrosine Kinase Signaling Pathway and Inhibition by Isoflavones

Certain isoflavones, like genistein, can act as ATP-competitive inhibitors of tyrosine kinases, blocking downstream signaling cascades involved in cell proliferation and survival.

Tyrosine_Kinase_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Growth_Factor Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binding RTK->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) RTK->Downstream Activation ATP ATP ATP->RTK Isoflavone Isoflavone (e.g., Genistein) Isoflavone->RTK Inhibition (ATP Competition) Response Cellular Response (Proliferation, Survival) Downstream->Response

Figure 3: Inhibition of Tyrosine Kinase Signaling by Isoflavones.

V. Conclusion

The described high-throughput screening protocol provides a robust framework for the identification and characterization of novel bioactive isoflavone analogs. By employing a tiered screening approach, researchers can efficiently progress from a large chemical library to a small number of well-characterized lead compounds. The detailed experimental protocols and data presentation formats outlined in this document are intended to serve as a valuable resource for drug discovery and development professionals working with this important class of natural products.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound, an isoflavone, include:

  • One-Pot Synthesis from Resorcinol: This highly efficient method involves the acylation of resorcinol with 4-bromophenylacetic acid to form a deoxybenzoin intermediate, which is then cyclized in the same reaction vessel.[1][2]

  • Oxidative Cyclization of a Chalcone Intermediate: This two-step process begins with the Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and 4-bromobenzaldehyde to form a 2'-hydroxychalcone, which then undergoes oxidative cyclization to yield the isoflavone.[3][4]

  • Vilsmeier-Haack Reaction Approach: This method involves the formylation of a 2-hydroxyacetophenone derivative to generate a 3-formylchromone, which can then be further modified to introduce the 4-bromophenyl group.[5][6][7]

Q2: I am experiencing a very low yield. What are the most critical factors to investigate?

A2: Low yields in this synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Ensure that resorcinol, 4-bromophenylacetic acid, or the corresponding acetophenone and aldehyde are of high purity and free from moisture. Impurities can significantly interfere with the reaction.

  • Reaction Conditions: Strict control over reaction temperature, time, and atmosphere is crucial. Deviations from optimized conditions can lead to the formation of side products and incomplete reactions.

  • Efficiency of the Cyclization Step: The ring-closing step to form the chromenone core is often the most challenging. The choice of cyclizing agent and reaction conditions are critical for maximizing yield.

Q3: What are the common side products or impurities I should be aware of?

A3: Depending on the synthetic route, you may encounter several types of impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Deoxybenzoin Intermediate: In the one-pot synthesis from resorcinol, the deoxybenzoin intermediate may not fully cyclize.

  • O-acylation Products: Resorcinol has two hydroxyl groups, and O-acylation can compete with the desired C-acylation, leading to unwanted esters.

  • Aurones: During the oxidative cyclization of chalcones, aurones can sometimes form as byproducts.[4]

  • Over-bromination or Hydrolysis of the Bromo Group: Under certain conditions, the bromine atom on the phenyl ring could be susceptible to side reactions.

Q4: How can I best purify the final product?

A4: Purification of this compound is typically achieved through:

  • Recrystallization: Using a suitable solvent such as ethanol or ethanol/water mixtures is a common and effective method for purifying the crude product.[3]

  • Column Chromatography: For more challenging purifications or to separate closely related impurities, column chromatography on silica gel is recommended.[3] A common eluent system is a gradient of hexane and ethyl acetate. For highly polar compounds, a dichloromethane-methanol gradient can be used.

  • Adsorption Resins: Macroporous resins can be employed for the purification of isoflavones from crude extracts.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incorrect Reagents or Stoichiometry: Verify the identity and purity of all starting materials and ensure accurate measurement. 2. Inactive Catalyst: If using a catalyst (e.g., zinc chloride, boron trifluoride etherate), ensure it is fresh and active. 3. Presence of Moisture: Water can quench reagents and inhibit the reaction. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Suboptimal Temperature: The reaction may require specific heating or cooling to proceed efficiently.1. Confirm the structures of your starting materials using analytical techniques (e.g., NMR, IR). Re-weigh all reagents carefully. 2. Use a freshly opened bottle of the catalyst or purify/activate the existing stock. 3. Flame-dry glassware under vacuum and use freshly distilled anhydrous solvents. 4. Monitor the reaction temperature closely and adjust as per the protocol. Consider running small-scale trials at different temperatures to find the optimum.
Formation of a Complex Mixture of Products 1. Side Reactions: Competing reactions such as O-acylation or formation of aurones may be occurring. 2. Decomposition of Product: The product might be unstable under the reaction or workup conditions. 3. Incorrect Reaction Time: Allowing the reaction to proceed for too long or too short a time can lead to the formation of multiple products.1. Adjust reaction conditions (e.g., temperature, catalyst) to favor the desired reaction pathway. For the one-pot synthesis, ensure the molten zinc chloride is at the correct temperature to favor C-acylation. 2. Analyze the stability of the product under the reaction conditions. Consider a milder workup procedure. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Impurities can significantly inhibit crystallization. 2. Residual Solvent: Trapped solvent can prevent the product from solidifying.1. Purify the crude product using column chromatography before attempting crystallization. 2. Ensure the product is thoroughly dried under high vacuum to remove any residual solvent. Try different crystallization solvents or solvent mixtures.
Difficulty in Isolating the Product during Workup 1. Product is Water-Soluble: The hydroxyl group can impart some water solubility, leading to loss of product in the aqueous phase during extraction. 2. Emulsion Formation: During liquid-liquid extraction, a stable emulsion can form, making phase separation difficult.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with smaller volumes of organic solvent. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Data Presentation

Table 1: Comparison of Synthetic Methods for Isoflavone Synthesis

Synthetic Method Key Reagents Typical Reaction Time Typical Yield (%) Advantages Disadvantages
One-Pot from Resorcinol Resorcinol, Phenylacetic acid, ZnCl₂, BF₃·OEt₂, DMF, MsCl4-6 hours70-90%High efficiency, one-pot procedure.Requires careful control of temperature and anhydrous conditions.
Oxidative Cyclization of Chalcone 2'-Hydroxyacetophenone, Benzaldehyde, Base (e.g., KOH), Oxidizing Agent (e.g., I₂, DMSO)24-48 hours (conventional), 15-30 min (microwave)60-85%Versatile for a range of substituted flavones.Two-step process, potential for aurone byproduct formation.
Vilsmeier-Haack Reaction 2-Hydroxyacetophenone, DMF, POCl₃12-24 hours80-90% (for 3-formylchromone)High yields for the formylation step.Multi-step process to arrive at the final isoflavone.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from Resorcinol
  • Acylation: In a round-bottom flask, melt zinc chloride (2.0 eq) under a nitrogen atmosphere. To the molten zinc chloride, add resorcinol (1.0 eq) and 4-bromophenylacetic acid (1.1 eq). Heat the mixture at 140-150 °C for 1-2 hours with stirring. Monitor the formation of the deoxybenzoin intermediate by TLC.

  • Cyclization: Cool the reaction mixture to room temperature. Add N,N-dimethylformamide (DMF, 5-10 vol) and boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq). Stir the mixture at room temperature for 30 minutes. Cool the mixture to 0 °C and slowly add methanesulfonyl chloride (MsCl, 1.5 eq). Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup and Isolation: Pour the reaction mixture into ice-cold water and stir for 30 minutes. Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis via Oxidative Cyclization of a Chalcone Intermediate

Step 1: Synthesis of 2'-Hydroxy-4'-hydroxy-4-bromochalcone

  • In a flask, dissolve 2,4-dihydroxyacetophenone (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and add an aqueous solution of potassium hydroxide (40-50%) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 24-48 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with cold water until neutral, and dry.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the 2'-hydroxychalcone from Step 1 (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I₂, 0.1-0.2 eq).

  • Heat the reaction mixture at 100-120 °C for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitate by filtration. Wash with a solution of sodium thiosulfate to remove excess iodine, followed by washing with water.[3]

  • Dry the crude product and purify by recrystallization from ethanol.

Visualizations

Signaling Pathways and Workflows

Synthesis_Workflow cluster_one_pot One-Pot Synthesis Resorcinol Resorcinol Acylation Acylation (ZnCl2, heat) Resorcinol->Acylation Bromophenylacetic_Acid 4-Bromophenylacetic Acid Bromophenylacetic_Acid->Acylation Deoxybenzoin Deoxybenzoin Intermediate Acylation->Deoxybenzoin Cyclization Cyclization (DMF, BF3.OEt2, MsCl) Deoxybenzoin->Cyclization Final_Product 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one Cyclization->Final_Product Chalcone_Workflow cluster_chalcone Chalcone Synthesis and Cyclization Dihydroxyacetophenone 2,4-Dihydroxyacetophenone Claisen_Schmidt Claisen-Schmidt Condensation (KOH, EtOH) Dihydroxyacetophenone->Claisen_Schmidt Bromobenzaldehyde 4-Bromobenzaldehyde Bromobenzaldehyde->Claisen_Schmidt Chalcone 2'-Hydroxychalcone Intermediate Claisen_Schmidt->Chalcone Oxidative_Cyclization Oxidative Cyclization (I2, DMSO, heat) Chalcone->Oxidative_Cyclization Final_Product_Chalcone 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one Oxidative_Cyclization->Final_Product_Chalcone Troubleshooting_Logic Start Low Yield Issue Check_Purity Check Purity of Starting Materials? Start->Check_Purity Purify_Reagents Purify/Dry Reagents Check_Purity->Purify_Reagents Impure Check_Conditions Verify Reaction Conditions? Check_Purity->Check_Conditions Pure Purify_Reagents->Check_Conditions Optimize_Conditions Optimize Temp, Time, Atmosphere Check_Conditions->Optimize_Conditions Incorrect Analyze_Side_Products Analyze Crude Mixture for Side Products? Check_Conditions->Analyze_Side_Products Correct Optimize_Conditions->Analyze_Side_Products Modify_Workup Modify Workup/ Purification Analyze_Side_Products->Modify_Workup Side Products Identified Consult_Literature Consult Literature for Alternative Methods Analyze_Side_Products->Consult_Literature No Obvious Reason Modify_Workup->Consult_Literature

References

Technical Support Center: Purification of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one.

Physicochemical Properties Summary

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₉BrO₃[1]
Molecular Weight 317.14 g/mol [2][3]
Calculated logP 3.9[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Polar Surface Area 46.5 Ų[1]
Water Solubility 22.722 mg/L (Predicted)[4]
Appearance Solid powder[2]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Target Compound from Impurities - Inappropriate mobile phase polarity.- Incorrect stationary phase selection.- Co-elution with structurally similar impurities.- Optimize the mobile phase using a gradient elution. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or chloroform/methanol.[5]- If using silica gel, consider alternative stationary phases such as Sephadex LH-20, polyamide, or reverse-phase C18 silica.[6][7]- For challenging separations, consider multi-dimensional chromatography or preparative HPLC.[5]
Peak Tailing of the Target Compound - Strong interaction of the phenolic hydroxyl group with active sites on silica gel.[4][6]- Inappropriate mobile phase pH.[4]- Add a small amount of acetic acid or formic acid to the mobile phase to suppress the ionization of the hydroxyl group and reduce interaction with silanol groups.[4]- Use an end-capped or base-deactivated silica gel column.[8]- Consider using a different stationary phase like polyamide, which separates based on hydrogen bonding with the hydroxyl groups of flavonoids.[7]
Low Recovery of the Target Compound - Irreversible adsorption to the stationary phase.- Decomposition on the column.- Elution with a solvent that is too weak.- Ensure the final mobile phase is polar enough to elute the compound. A flush with a more polar solvent like methanol or acetone at the end of the chromatography can be beneficial.[9]- Test the stability of the compound on a small amount of silica gel before performing large-scale purification. If decomposition is observed, consider using a less acidic stationary phase like alumina or a polymer-based resin.[10]- If the compound is not dissolving well in the loading solvent, it can precipitate at the top of the column. Use a stronger, yet minimal, volume of solvent for loading, or consider a dry loading technique.[8]
Compound Elutes Too Quickly (Low Retention) - Mobile phase is too polar.- The compound is more non-polar than anticipated.- Start with a less polar mobile phase (e.g., a higher percentage of hexane in a hexane/ethyl acetate system).- The bromophenyl group increases the non-polar character of the molecule.
Compound Does Not Elute from the Column - Mobile phase is not polar enough.- Strong, irreversible binding to the stationary phase.- Gradually increase the polarity of the mobile phase. If the compound still does not elute, a flush with 100% methanol or even a small amount of a more polar solvent like DMSO might be necessary, though this can affect the column packing.- As a last resort, the compound may need to be recovered by extruding the stationary phase and extracting it with a strong solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

A1: Silica gel is a common starting point for the chromatography of flavonoids due to its versatility and cost-effectiveness. However, given the presence of a phenolic hydroxyl group which can lead to peak tailing, other stationary phases should be considered.[4][6] Sephadex LH-20 is effective for separating flavonoids based on size and polarity, while polyamide chromatography can be particularly useful for compounds with hydroxyl groups due to its ability to form hydrogen bonds.[6][7] For more challenging purifications, reverse-phase (C18) silica gel can be a good option, especially in preparative HPLC.

Q2: How does the bromine substituent affect the chromatographic behavior of the molecule?

A2: The bromine atom increases the molecular weight and the overall non-polar character of the molecule. This will generally lead to longer retention times on reverse-phase chromatography and faster elution on normal-phase chromatography compared to its non-brominated analog. The bromine atom itself is not expected to cause significant issues like decomposition on silica gel under standard chromatographic conditions.

Q3: How can I effectively monitor the fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring fractions. Use a TLC plate coated with the same stationary phase as your column. Spot a small amount from each collected fraction onto the TLC plate and develop it in a suitable solvent system. The compound can be visualized under UV light (typically at 254 nm and/or 365 nm) due to its aromatic nature. Staining with iodine or other reagents can also be used if the compound is not UV-active, although this is less likely for a chromen-4-one derivative.

Q4: Should I use isocratic or gradient elution?

A4: For purifying a compound from a crude reaction mixture with multiple impurities of varying polarities, gradient elution is generally more effective.[11] This involves starting with a low-polarity mobile phase to elute non-polar impurities and gradually increasing the polarity to elute the target compound and then more polar impurities. Isocratic elution, where the solvent composition remains constant, can be used if the impurities are well-separated from the target compound on TLC.

Q5: My compound is not very soluble in the initial mobile phase. How should I load it onto the column?

A5: If your compound has low solubility in the starting mobile phase, you can use a "dry loading" technique.[8] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to the solution, and then evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This method prevents the precipitation of the compound at the top of the column and often leads to better separation.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol outlines a general procedure for the purification of this compound using standard silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates (silica gel coated)

  • UV lamp

Procedure:

  • Mobile Phase Selection:

    • Develop a suitable mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

    • Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column. A solvent system of 7:3 or 8:2 hexane:ethyl acetate is a likely starting point.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a level bed.

    • Drain the excess solvent until the solvent level is just at the top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a slightly more polar solvent than the mobile phase (e.g., dichloromethane or the mobile phase itself). Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example, you can use a step gradient:

      • 2 column volumes of 9:1 hexane:ethyl acetate

      • 4 column volumes of 8:2 hexane:ethyl acetate

      • 4 column volumes of 7:3 hexane:ethyl acetate

      • Continue increasing the polarity as needed.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure target compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification tlc TLC Analysis for Mobile Phase Selection packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading (Wet or Dry) packing->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis analysis->elution Adjust Gradient combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Chromatography Issue Identified issue_type What is the issue? start->issue_type poor_sep Poor Separation issue_type->poor_sep Separation peak_tail Peak Tailing issue_type->peak_tail Peak Shape low_rec Low Recovery issue_type->low_rec Yield sol_sep Optimize Mobile Phase Try Different Stationary Phase poor_sep->sol_sep sol_tail Add Acid to Mobile Phase Use Deactivated Silica Change Stationary Phase peak_tail->sol_tail sol_rec Increase Eluent Strength Check Compound Stability Use Dry Loading low_rec->sol_rec end Problem Resolved sol_sep->end sol_tail->end sol_rec->end

Caption: A logical approach to troubleshooting common chromatography issues.

References

solubility issues of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: I am observing precipitation or incomplete dissolution of the compound in DMSO. What are the possible causes?

A2: Several factors can contribute to poor solubility, even in a robust solvent like DMSO:

  • Compound Purity: Impurities in the compound batch can significantly impact solubility.

  • Water Content in DMSO: DMSO is highly hygroscopic. Absorbed water can decrease its solvating power for certain organic compounds.[4][5]

  • Concentration: You may be attempting to prepare a solution that is above the compound's saturation point in DMSO.

  • Temperature: Solubility is temperature-dependent. Experiments conducted at lower temperatures may result in decreased solubility.[2][6]

  • Compound Stability: The compound may be degrading over time, leading to less soluble byproducts.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.

Q3: Are there any immediate steps I can take to improve the solubility of my compound in DMSO?

A3: Yes, several techniques can be employed to enhance dissolution:

  • Use of Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous or high-purity DMSO to minimize water content.[4]

  • Gentle Warming: Warming the solution gently (e.g., in a 37°C water bath) can increase the solubility of many compounds.[7] However, be cautious about potential compound degradation at elevated temperatures.

  • Sonication: Using a bath sonicator can help break down aggregates and facilitate the dissolution of the compound.[7]

  • Vortexing: Vigorous mixing or vortexing can also aid in the dissolution process.[8]

Q4: How should I prepare stock solutions of this compound in DMSO?

A4: To ensure accurate and reproducible experiments, follow a standardized protocol for stock solution preparation. It is recommended to start by dissolving a small, accurately weighed amount of the compound in a known volume of anhydrous DMSO to determine the approximate solubility before preparing a large-volume stock solution. For long-term storage, stock solutions should be stored at -20°C or -80°C to minimize degradation.[4] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Troubleshooting Guide

If you are experiencing persistent solubility issues, please refer to the following troubleshooting table and workflow.

Issue ObservedPotential CauseRecommended Action
Compound does not dissolve completely Solution is supersaturated.Prepare a less concentrated solution. Determine the maximum solubility experimentally (see protocol below).
Water contamination in DMSO.Use a new, sealed bottle of anhydrous DMSO. Store DMSO properly to prevent moisture absorption.
Insufficient mixing/energy.Vortex vigorously for 2-3 minutes.[8] Use a bath sonicator for 5-10 minutes.[7]
Precipitation occurs after initial dissolution Temperature change.Ensure the solution is maintained at the temperature at which it was prepared. If used in cell culture, ensure the final concentration in the aqueous medium is below its aqueous solubility limit.
Compound degradation.Prepare fresh stock solutions. Store stock solutions in small aliquots at -20°C or -80°C.[4]
Freeze-thaw cycles.Aliquot stock solutions to avoid repeated freezing and thawing.
Inconsistent results between experiments Variability in stock solution preparation.Standardize the protocol for stock solution preparation, including the source and grade of DMSO, and mixing procedure.
Lot-to-lot variability of the compound.Confirm the purity of each new batch of the compound.

Solubility Troubleshooting Workflow

Solubility Troubleshooting Workflow start Start: Solubility Issue Observed check_basics Check Basics: - Anhydrous DMSO? - Correct Concentration? - Purity of Compound? start->check_basics apply_energy Apply Energy: - Vortex - Sonicate - Gentle Warming check_basics->apply_energy Yes contact_support Contact Technical Support check_basics->contact_support No (e.g., Impure) still_insoluble Still Insoluble? apply_energy->still_insoluble determine_solubility Determine Max Solubility (See Protocol) still_insoluble->determine_solubility Yes success Issue Resolved still_insoluble->success No adjust_concentration Adjust Stock Concentration Below Max Solubility determine_solubility->adjust_concentration adjust_concentration->success

Caption: A workflow diagram for troubleshooting solubility issues.

Experimental Protocols

Protocol for Determining Maximum Solubility in DMSO

This protocol provides a method to determine the maximum solubility of this compound in DMSO at room temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes.[8]

    • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate remains.

  • Equilibration:

    • Incubate the supersaturated solution at a constant room temperature for 24 hours to ensure equilibrium is reached.

    • Gently agitate the solution periodically during this time.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[8]

  • Determination of Solute Concentration:

    • Carefully transfer a known volume of the clear supernatant to a new tube.

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.

    • Determine the concentration of the compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method against a standard curve.

    • Calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

Quantitative Data

The following table summarizes the available solubility data for a structurally related compound. This data can be used as a reference point for your experiments.

CompoundSolventSolubility (mg/mL)Molar Solubility (mM)Notes
7-hydroxy-4H-chromen-4-oneDMSO14.2988.13Requires sonication; hygroscopic nature of DMSO can impact solubility.[4]

Potential Signaling Pathway Involvement

Compounds with a chromen-4-one scaffold are often investigated for their roles in various signaling pathways, particularly in cancer research and inflammation. The 7-hydroxy substitution is common in flavonoids known to interact with protein kinases.

Hypothetical Signaling Pathway compound 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one kinase Protein Kinase (e.g., Src, Akt, MAPK) compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation transcription_factor Transcription Factor (e.g., NF-κB, AP-1) substrate->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response (e.g., Apoptosis, Proliferation, Inflammation) gene_expression->cellular_response Leads to

Caption: A hypothetical signaling pathway where the compound may act as a kinase inhibitor.

References

Technical Support Center: Degradation of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the stability of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one in solution.

Troubleshooting Guides

This section addresses common problems observed during the handling and analysis of this compound solutions.

Problem Potential Cause Recommended Solution
Solution turns yellow or brown over time. Oxidation: The phenolic hydroxyl group at the 7-position is susceptible to oxidation, leading to the formation of colored quinone-type structures. This can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.Minimize oxygen exposure by using deoxygenated solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Add an antioxidant like ascorbic acid or a chelating agent such as EDTA to the solution to inhibit oxidation and metal-catalyzed degradation.
Unexpected peaks appear in HPLC chromatogram upon re-analysis. Degradation: The compound may be degrading under the storage or experimental conditions. Common degradation pathways for flavonoids and isoflavonoids include hydrolysis, oxidation, and photodegradation.Conduct a forced degradation study to identify potential degradation products and their retention times. Optimize storage conditions by evaluating the effects of temperature, pH, and light on stability. For routine analysis, prepare fresh solutions and use them promptly.
Loss of compound concentration in solution over a short period. Adsorption to container surface: Highly lipophilic compounds can adsorb to plastic surfaces, leading to an apparent loss of concentration.Use glass or polypropylene containers for storage and handling. Silanized glass vials can further minimize adsorption.
Inconsistent results between experimental replicates. Incomplete dissolution or precipitation: The compound has low aqueous solubility, and changes in solvent composition or temperature can cause it to precipitate.Ensure complete dissolution by using appropriate solvents, such as DMSO, and gentle warming or sonication if necessary. Prepare stock solutions in a suitable organic solvent and dilute to the final concentration in the aqueous buffer just before use. Visually inspect for any precipitation before each use.
Precipitate forms when aqueous buffer is added to a DMSO stock solution. Poor aqueous solubility: The compound is likely precipitating out of the solution when the solvent polarity is increased.Decrease the final concentration of the compound in the aqueous solution. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if experimentally permissible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: For long-term stability, stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and moisture.[1] For short-term storage, 2-8°C is acceptable.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q2: What factors can cause the degradation of this compound in solution?

A2: The stability of this compound, like other flavonoids, is influenced by several factors:

  • pH: The compound is more stable in neutral to slightly acidic conditions (pH 4-7) and is unstable under alkaline (pH > 7) and strongly acidic conditions.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation.[1][5]

  • Light: Exposure to UV or ambient light can cause photodegradation.[6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl group.[1][3]

  • Metal Ions: Divalent and trivalent metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺, can catalyze degradation.[7]

Q3: How can I monitor the degradation of my compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. The peak area of the parent compound can be monitored over time to determine the degradation rate.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this exact compound are not extensively documented in the literature, based on the degradation of similar flavonoid and isoflavonoid structures, potential degradation pathways include:

  • Oxidation of the 7-hydroxyl group to a ketone.[2]

  • Hydrolytic cleavage of the chromenone ring under strongly acidic or basic conditions.

  • Debromination of the bromophenyl group.

Characterization of degradation products can be achieved using techniques like LC-MS-TOF (Liquid Chromatography-Mass Spectrometry-Time of Flight) and ESI-MSn (Electrospray Ionization-Tandem Mass Spectrometry).[8]

Quantitative Data on Flavonoid Stability

The following table provides a summary of expected stability trends for flavonoids, including this compound, under various conditions. Please note that these are generalized data points, and specific degradation rates should be determined experimentally for the compound of interest.

Condition Parameter Value Expected % Degradation (Illustrative) Reference
pH pH of aqueous solution3.0< 5% after 24h[3][4]
7.0< 10% after 24h[3][4]
9.0> 30% after 24h[3][4]
Temperature Storage temperature of solution-20°C< 2% after 1 month[1]
4°C< 5% after 1 month[1]
25°C (Room Temp)10-20% after 1 week[5]
40°CSignificant degradation within days[5]
Light Exposure of solutionDark< 5% after 24h[7]
Ambient Light15-25% after 24h[7]
UV Light (254 nm)> 50% after a few hours[6]
Oxidation SolventDeoxygenated< 5% after 24h[3]
Aerated10-20% after 24h[3]
Metal Ions Additive (in aqueous buffer)None< 10% after 24h[7]
1 mM Cu²⁺> 40% after 24h[7]
1 mM Fe³⁺> 50% after 24h[7]

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Dissolve the stressed powder to a final concentration of 100 µg/mL.

    • Photodegradation: Expose a solution of the compound (100 µg/mL) to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • At designated time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable, validated RP-HPLC method with a photodiode array (PDA) detector.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Characterization of Degradants:

    • Collect fractions of the major degradation products.

    • Characterize the structure of the degradants using LC-MS/MS or other spectroscopic techniques.

Visualizations

degradation_pathway parent 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one oxidized Oxidized Product (e.g., Quinone) parent->oxidized Oxidation (O2, Metal Ions) hydrolyzed Hydrolyzed Product (Ring-opened) parent->hydrolyzed Hydrolysis (Strong Acid/Base) photodegraded Photodegraded Product parent->photodegraded Photodegradation (UV/Light)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid Apply Stress base Base Hydrolysis prep_stock->base Apply Stress oxidation Oxidation prep_stock->oxidation Apply Stress thermal Thermal Stress prep_stock->thermal Apply Stress photo Photostability prep_stock->photo Apply Stress hplc RP-HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS/MS Characterization hplc->lcms Identify Degradants

Caption: Workflow for a forced degradation study.

References

troubleshooting 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this isoflavone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and efficient methods for the synthesis of this compound include:

  • One-Pot Synthesis from Resorcinol: This method involves the acylation of resorcinol with 4-bromophenylacetic acid in the presence of a Lewis acid like zinc chloride to form an intermediate deoxybenzoin. This is followed by cyclization with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a catalyst like boron trifluoride etherate and methanesulfonyl chloride.[1][2] This one-pot approach is often preferred due to its efficiency.

  • Deoxybenzoin Route: This is a two-step process where a 2,4-dihydroxyphenyl-(4-bromophenyl)methanone (a deoxybenzoin) is first synthesized. This intermediate is then cyclized with a one-carbon unit donor, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a mixture of DMF and a suitable activating agent, to form the chromen-4-one ring.[3]

  • Oxidative Rearrangement of Chalcones: This biomimetic approach involves the synthesis of a 2'-hydroxychalcone precursor, which then undergoes an oxidative rearrangement of the B-ring to the 3-position of the resulting chromen-4-one. However, this method can sometimes lead to the formation of flavone and aurone side products.

Q2: I am getting a low yield of the desired product. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Deoxybenzoin Formation: In the one-pot or two-step deoxybenzoin routes, the initial acylation of resorcinol may be incomplete. Ensure anhydrous conditions and a sufficient amount of Lewis acid catalyst.

  • Inefficient Cyclization: The cyclization of the deoxybenzoin intermediate is a critical step. The choice of formylating agent and catalyst is crucial. Using a combination of DMF with BF₃·OEt₂ and methanesulfonyl chloride is reported to be effective.[1][2]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired isoflavone. Please refer to the troubleshooting guide below for specific side reactions and their mitigation.

  • Purification Losses: The product may be lost during workup and purification. Optimize your extraction and chromatography procedures to minimize losses.

Q3: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Signals corresponding to the aromatic protons on the chromenone core and the bromophenyl ring. A characteristic singlet for the proton at the C-2 position is expected. The hydroxyl proton will appear as a singlet, and its chemical shift may vary depending on the solvent and concentration.

  • ¹³C NMR: Resonances for the carbonyl carbon (C-4), the carbons of the heterocyclic ring, and the aromatic carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 315.97 g/mol (for the most common isotopes) and a characteristic isotopic pattern due to the presence of bromine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the one-pot synthesis from resorcinol and 4-bromophenylacetic acid.

Problem Potential Cause Recommended Solution
Low or no formation of the intermediate deoxybenzoin 1. Moisture in the reaction: Zinc chloride is hygroscopic and its catalytic activity is reduced in the presence of water. 2. Insufficient catalyst: The amount of zinc chloride may not be sufficient to drive the acylation. 3. Low reaction temperature: The acylation may require a higher temperature to proceed efficiently.1. Ensure all glassware is oven-dried and reagents are anhydrous. Use a fresh, anhydrous grade of zinc chloride. 2. Increase the molar ratio of zinc chloride to the reactants. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Formation of multiple spots on TLC after cyclization 1. Incomplete cyclization: The deoxybenzoin intermediate may still be present. 2. Formation of a flavone byproduct: Rearrangement can lead to the formation of 2-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one. 3. O-formylation of the 7-hydroxy group: The phenolic hydroxyl group can be formylated by the cyclizing agent. 4. Formation of polymeric materials: Under harsh acidic or basic conditions, phenolic compounds can polymerize.1. Increase the reaction time for the cyclization step or add a fresh portion of the cyclizing agent and catalyst. 2. Careful control of the cyclization conditions (temperature, reagents) is crucial. Purification by column chromatography can separate the isomeric products. 3. Use a milder formylating agent or protect the hydroxyl group prior to cyclization, followed by deprotection. 4. Avoid excessively high temperatures and strong acids or bases during the reaction and workup.
Product is difficult to purify 1. Presence of closely related impurities: Isomeric byproducts (e.g., flavones) can have similar polarities, making separation by column chromatography challenging. 2. Residual starting materials: Unreacted resorcinol or 4-bromophenylacetic acid may co-elute with the product. 3. Product insolubility: The product may have limited solubility in common chromatography solvents.1. Optimize the chromatography conditions. Use a different solvent system or a high-performance liquid chromatography (HPLC) for purification. Recrystallization may also be an effective purification method. 2. Ensure complete reaction by monitoring with TLC. An initial aqueous wash with a mild base can help remove unreacted acidic starting materials. 3. Experiment with different solvent mixtures to find a suitable mobile phase for chromatography. A solvent system of ethyl acetate and hexane is a good starting point.
Inconsistent Yields 1. Variability in reagent quality: The purity and activity of reagents, especially the Lewis acid and cyclizing agents, can vary between batches. 2. Lack of precise temperature control: The reaction temperature can significantly influence the reaction rate and the formation of side products. 3. Atmospheric moisture: Inconsistent exclusion of moisture can lead to variable results.1. Use high-purity, anhydrous reagents from a reliable supplier. 2. Use an oil bath with a temperature controller to maintain a stable reaction temperature. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Table 1: Representative Yields under Different Cyclization Conditions
Cyclizing Agent Catalyst Temperature (°C) Reaction Time (h) Yield of Isoflavone (%) Major Side Product(s)
DMF / BF₃·OEt₂ / MsCl-803~85Minimal
DMF-DMA-1206~70Unreacted deoxybenzoin
Ethyl OrthoformatePyridine / Piperidine1108~65Flavone byproduct
Vilsmeier Reagent (POCl₃/DMF)-604~75Potential for chlorinated byproducts

Note: These are representative values and actual yields may vary depending on the specific reaction scale and conditions.

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound

This protocol is based on the general method for the synthesis of 7-hydroxyisoflavones.[1][2]

Materials:

  • Resorcinol

  • 4-Bromophenylacetic acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Methanesulfonyl chloride (MsCl)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Deoxybenzoin Formation:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 eq) and 4-bromophenylacetic acid (1.0 eq).

    • Add anhydrous zinc chloride (2.5 eq) to the mixture.

    • Heat the reaction mixture in an oil bath at 140-150 °C for 1.5 hours with constant stirring. The mixture will become a molten slurry.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature.

  • Cyclization to Isoflavone:

    • To the cooled reaction mixture containing the intermediate deoxybenzoin, add N,N-dimethylformamide (DMF, 10 volumes).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq) to the stirred mixture.

    • After 15 minutes, add methanesulfonyl chloride (MsCl, 2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat at 80 °C for 3 hours.

    • Monitor the cyclization by TLC until the deoxybenzoin is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and 2M HCl.

    • Stir the mixture for 30 minutes to precipitate the crude product.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Mix Resorcinol, 4-Bromophenylacetic acid, and ZnCl2 start->reagents heating1 Heat to 140-150 °C (1.5h) reagents->heating1 deoxybenzoin Intermediate: Deoxybenzoin heating1->deoxybenzoin cooling1 Cool to RT deoxybenzoin->cooling1 add_dmf Add DMF cooling1->add_dmf cooling2 Cool to 0 °C add_dmf->cooling2 add_reagents Add BF3.OEt2 then MsCl cooling2->add_reagents heating2 Heat to 80 °C (3h) add_reagents->heating2 cyclization Cyclization heating2->cyclization workup Workup: Quench with HCl/ice, Extract with EtOAc cyclization->workup purification Purification: Column Chromatography workup->purification product Final Product: 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one purification->product

Caption: One-pot synthesis workflow for this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_sm Check TLC for Starting Materials start->check_sm check_inter Check TLC for Deoxybenzoin Intermediate start->check_inter check_side Analyze Side Products (NMR, MS) start->check_side incomplete_acyl Incomplete Acylation check_sm->incomplete_acyl Present incomplete_cycl Incomplete Cyclization check_inter->incomplete_cycl Present flavone Flavone Formation check_side->flavone Isomer Detected o_formyl O-Formylation check_side->o_formyl Higher MW byproduct sol_acyl Solution: - Ensure anhydrous conditions - Increase catalyst/temperature incomplete_acyl->sol_acyl sol_cycl Solution: - Increase reaction time/reagents incomplete_cycl->sol_cycl sol_flavone Solution: - Optimize cyclization conditions - Improve purification flavone->sol_flavone sol_o_formyl Solution: - Use milder formylating agent - Protect hydroxyl group o_formyl->sol_o_formyl

Caption: Troubleshooting decision tree for synthesis side reactions.

References

Technical Support Center: Optimization of Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the optimization of reaction conditions for flavonoid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the foundational steps in synthesizing a flavonoid core structure?

A1: The synthesis of a flavonoid typically begins with a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde.[1][2][3] This reaction forms a 2'-hydroxychalcone, which is a key precursor.[4] The chalcone then undergoes an intramolecular cyclization followed by an oxidation to yield the final flavone structure.[1][3] This two-step process is a versatile and widely used strategy in flavonoid synthesis.[3]

Q2: My Claisen-Schmidt condensation to form the chalcone precursor is resulting in a low yield. What are the common causes and solutions?

A2: Low yields in Claisen-Schmidt condensations are often due to impure starting materials, sub-optimal reaction conditions, or competing side reactions.[5] Ensure your acetophenone and benzaldehyde are purified. The choice of catalyst (commonly NaOH or KOH) and solvent is critical.[6][7] Green chemistry approaches, such as solvent-free grinding, have shown significantly higher yields compared to traditional reflux methods.[4][5][8] For example, one study noted a yield of 32.6% with grinding versus 9.2% with reflux for the same reaction.[4][5] Monitoring the reaction with Thin Layer Chromatography (TLC) is essential to determine if the reaction has gone to completion.[5]

Q3: I'm attempting an oxidative cyclization of a 2'-hydroxychalcone to a flavone, but the reaction is stalling. What should I troubleshoot?

A3: A stalled reaction is often traced back to impure chalcone precursors or degraded reagents.[2] It is crucial to purify the 2'-hydroxychalcone via recrystallization or column chromatography before proceeding.[2] The choice and quality of the oxidizing agent are also paramount. Reagents like Iodine in DMSO are common, but their effectiveness can diminish over time.[1][2] Additionally, the presence of unprotected hydroxyl groups on the chalcone rings can interfere with the reaction, particularly in I₂/DMSO systems.[2] In such cases, employing protecting groups may be necessary.[2]

Q4: What is the Baker-Venkataraman rearrangement and when is it used in flavonoid synthesis?

A4: The Baker-Venkataraman rearrangement is a key method for forming 1,3-diketones from 2-acyloxyacetophenones using a base.[9][10] This 1,3-diketone intermediate then undergoes an acid-catalyzed cyclization to form the flavone or chromone structure.[10][11] It is a powerful alternative to the chalcone cyclization route, particularly for synthesizing flavones with specific substitution patterns.[9] The reaction typically requires an aprotic solvent like THF and a base such as potassium tert-butoxide or sodium hydride.[9][12]

Q5: How do advanced techniques like microwave or ultrasound irradiation improve flavonoid synthesis?

A5: Both microwave and ultrasound irradiation are green chemistry techniques that can significantly enhance flavonoid synthesis.[1] Microwave assistance can drastically cut reaction times from hours to just minutes and often leads to higher product yields.[1][11] Similarly, ultrasonic irradiation can promote cyclization reactions at lower temperatures, resulting in shorter reaction times and high yields.[1]

Troubleshooting Guides

Problem 1: Low Yield in Chalcone Synthesis (Claisen-Schmidt Condensation)

Low yields are a frequent issue in the initial condensation step. The following table summarizes optimization strategies for this reaction.

Parameter OptimizedConditions TestedOptimal ConditionYield (%) / OutcomeSource(s)
Reaction Method Reflux in Ethanol vs. Solvent-Free GrindingSolvent-Free Grinding32.6% (Grinding) vs. 9.2% (Reflux)[4][8]
Base Catalyst NaOH, KOH, Ca(OH)₂NaOH or KOHGood to very good yields reported[6][7]
Solvent System Ethanol, Methanol, Micellar Media (CTAB, Tween 80)Cationic (CTAB) or nonionic surfactantsGood to very good yields, wide functional group tolerability[6][7]
Reaction Time 1-24 hoursMonitored by TLC until starting material is consumedCompletion of reaction, prevents side product formation[5]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} Troubleshooting workflow for low chalcone yield.

Problem 2: Low Yield or Side Products in Oxidative Cyclization to Flavone

The conversion of 2'-hydroxychalcones to flavones can be sensitive to the oxidant and reaction conditions, sometimes yielding undesired side products like aurones or flavanones.[2][13]

Parameter OptimizedReagents / Conditions TestedProduct Selectivity / OutcomeSource(s)
Oxidizing Agent I₂ in DMSO, SeO₂Favors Flavone formation[2]
Oxidizing Agent Hg(OAc)₂, CuBr₂Selectively yields Aurones[2][13]
Oxidizing Agent H₂O₂ with NaOHLeads to 3-Hydroxyflavones (Flavonols)[2][13]
Reaction Conditions Conventional Heating (Reflux) vs. Microwave IrradiationMicrowave reduces time from hours to minutes, increases yield[1]
Substrate Features Unprotected hydroxyl groups on chalcone ringsCan inhibit reaction; requires protection (e.g., benzylation)[2][14]

dot graph G { graph [fontname="Arial", layout=neato]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Oxidant choice dictates flavonoid product type.

Key Experimental Protocols

Protocol 1: Synthesis of Chalcone via Solvent-Free Grinding

This method is an efficient and environmentally friendly alternative to traditional reflux.[4][8]

  • Preparation: Add substituted 2'-hydroxyacetophenone (1 equivalent) and a solid base catalyst like KOH (1.5 equivalents) to a mortar.

  • Grinding: Grind the mixture with a pestle for approximately 20-30 minutes until a homogenous paste is formed.

  • Reactant Addition: Add the substituted benzaldehyde (1 equivalent) to the mixture.

  • Continued Grinding: Continue to grind the reaction mixture vigorously for 45-60 minutes. Monitor the reaction progress by periodically taking a small sample for TLC analysis.

  • Work-up: Once the reaction is complete (indicated by the consumption of the starting materials), add cold water or dilute HCl to the mortar to quench the reaction.

  • Isolation: Collect the precipitated solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]

Protocol 2: Oxidative Cyclization of 2'-Hydroxychalcone using I₂ in DMSO

This is a classical and reliable method for converting chalcones to flavones.[1]

  • Dissolution: Dissolve the purified 2'-hydroxychalcone (1 equivalent) in dimethyl sulfoxide (DMSO) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add a catalytic or stoichiometric amount of iodine (I₂) (typically 0.1 to 1.1 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 120-140 °C).[2]

  • Monitoring: Monitor the progress of the reaction using TLC until the chalcone spot is no longer visible (typically 2-4 hours).[2]

  • Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[2]

  • Work-up: If the solution is colored by excess iodine, add a few drops of a sodium thiosulfate or sodium sulfite solution until the color disappears.[1]

  • Isolation & Purification: Collect the solid flavone by vacuum filtration, wash with cold water, and dry. Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel.[2][3]

G

References

how to prevent precipitation of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one in media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists experiencing precipitation of this compound in their experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in aqueous media?

A1: this compound has very low aqueous solubility.[1] Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like DMSO, is diluted into an aqueous medium (e.g., cell culture media, buffer) where its solubility limit is exceeded. This is a common issue for hydrophobic or "grease-ball" molecules.[2]

Q2: What is the recommended solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[3][4] Due to the compound's low water solubility, starting with a concentrated stock in 100% DMSO is the standard approach.

Q3: What is the maximum concentration of DMSO my cell culture can tolerate?

A3: The tolerance of cell lines to DMSO varies, but it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. For sensitive cell lines or long-term experiments, a final concentration of less than 0.1% is often preferred to minimize toxicity and effects on cell physiology.[3] Always perform a vehicle control experiment (media with the same final DMSO concentration but without the compound) to assess the impact of the solvent on your cells.

Q4: Can I use other solvents or excipients to improve solubility?

A4: Yes, several strategies can be employed to enhance the solubility of poorly soluble drugs.[5] These include the use of co-solvents, pH modification, and complexation agents.[6] For cell-based assays, biocompatible excipients are necessary. Cyclodextrins, for example, can form inclusion complexes with hydrophobic molecules to increase their aqueous solubility.[7]

Troubleshooting Guide: Preventing Precipitation

If you are observing precipitation of this compound, follow these steps to troubleshoot the issue.

Step 1: Optimize Stock Solution and Dilution Technique

The most common cause of precipitation is improper dilution.

  • High-Concentration Stock: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may aid dissolution in the stock solvent.[8][9]

  • Serial Dilutions in DMSO: If you are performing a dose-response experiment, make your serial dilutions in 100% DMSO, not in the aqueous media.[3]

  • Direct Dilution into Media: Add the small volume of your DMSO stock directly to the final volume of your experimental media with vigorous stirring or vortexing.[3] This rapid dispersion helps to avoid localized high concentrations that can trigger precipitation. For example, add 1 µL of a 10 mM DMSO stock to 1 mL of media for a final concentration of 10 µM (with 0.1% DMSO).

  • Pre-warm Media: Using media pre-warmed to the experimental temperature (e.g., 37°C) can sometimes improve solubility compared to using cold media.

Step 2: Modify the Solvent System (Co-solvents)

If direct dilution fails, modifying the solvent environment of the final media can help.

  • Use of Co-solvents: While DMSO is the primary solvent, other biocompatible co-solvents can be considered in combination, though this is less common for cell-based assays.

  • Pre-conditioning the Media: A helpful technique is to first add a volume of pure DMSO to your media to reach the final desired percentage (e.g., 0.1%), mix well, and then add the compound stock.[3] This ensures the compound is never introduced to a purely aqueous environment.

Step 3: Adjusting the pH of the Medium

The compound has a hydroxyl group, meaning its solubility may be influenced by pH.

  • pH Modification: The solubility of compounds with acidic or basic functional groups can be increased by adjusting the pH of the solvent.[6] For this compound, increasing the pH of the buffer or medium (e.g., to pH 7.8-8.0) might increase solubility by deprotonating the hydroxyl group.

  • Caution: Ensure your cells or experimental system can tolerate the pH shift. The buffering capacity of most cell culture media (often bicarbonate-based) can be sensitive.

Step 4: Employ Solubilizing Excipients

For persistent issues, using formulation strategies with solubilizing agents may be necessary.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble complex.[7] Adding a suitable cyclodextrin (like SBE-β-CD) to the media before introducing the compound can significantly enhance its solubility.

  • Surfactants: For non-cell-based assays (e.g., enzyme inhibition assays), low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can be added to the buffer to maintain solubility.[8] These are generally cytotoxic and should be avoided in live-cell experiments.[8]

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₅H₉BrO₃[10]
Molecular Weight317.13 g/mol [10]
Water Solubility~6.95 mg/L[1]
Melting Point177.75 °C[1]

Experimental Protocols

Protocol: Aqueous Solubility Assessment

This protocol helps determine the kinetic solubility of the compound in your specific experimental medium.

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Media Samples: Aliquot 1 mL of your target aqueous medium (e.g., DMEM + 10% FBS) into several microcentrifuge tubes.

  • Spike and Dilute: Add increasing amounts of the DMSO stock solution to the media to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration remains constant across all samples and is below your acceptable limit (e.g., 0.5%). Adjust with pure DMSO as needed.

  • Equilibrate: Incubate the samples under your typical experimental conditions (e.g., 37°C, 5% CO₂) for a set period (e.g., 2 hours).

  • Observe for Precipitation: Visually inspect each tube for any signs of cloudiness or precipitate against a dark background.

  • Quantify (Optional): To get a more precise measurement, centrifuge the samples (e.g., 14,000 x g for 15 minutes) to pellet any precipitate.

  • Measure Supernatant Concentration: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Determine Solubility Limit: The highest concentration that remains clear and where the measured supernatant concentration matches the nominal concentration is the kinetic solubility limit under those conditions.

Visualizations

G start Precipitation Observed in Media stock_prep Step 1: Optimize Stock Solution - Prepare high concentration stock in 100% DMSO - Perform serial dilutions in DMSO - Add stock to media with vigorous mixing start->stock_prep check1 Precipitation Resolved? stock_prep->check1 ph_adjust Step 2: Modify Media/Buffer - Pre-warm media to 37°C - Consider slight pH adjustment (e.g., to 7.8) - Test in cell-free media first check1->ph_adjust No end_ok Proceed with Experiment - Include vehicle controls - Monitor for long-term stability check1->end_ok Yes check2 Precipitation Resolved? ph_adjust->check2 excipients Step 3: Use Solubilizing Excipients - Add cyclodextrin (e.g., SBE-β-CD) to media - For acellular assays, consider surfactants (e.g., 0.01% Tween-20) check2->excipients No check2->end_ok Yes check3 Precipitation Resolved? excipients->check3 check3->end_ok Yes end_fail Re-evaluate Experiment - Lower the required final concentration - Consider alternative compound/formulation check3->end_fail No

Caption: Troubleshooting workflow for addressing compound precipitation.

References

Technical Support Center: Scaling Up the Synthesis of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly during scale-up.

Q1: What are the most common synthetic routes for this compound, and what are their primary challenges on a larger scale?

A1: The most prevalent methods for synthesizing the 3-aryl-4H-chromen-4-one core are the Deoxybenzoin route and the Chalcone route via a Claisen-Schmidt condensation.[1]

  • Deoxybenzoin Route: This route can provide good yields but may involve harsh acidic conditions, which can be problematic for sensitive functional groups and require robust reactor materials at scale.[2]

  • Claisen-Schmidt Condensation (Chalcone Route): This is a common and often high-yielding method.[1] However, scaling up can present challenges with heat management (exothermic reactions), efficient mixing to avoid localized high concentrations of base, and potential for side reactions like aldehyde self-condensation.

Q2: My reaction yield is significantly lower upon scaling up from the lab bench. What are the likely causes and how can I mitigate this?

A2: A drop in yield during scale-up is a common issue and can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation more challenging. This can lead to localized overheating, promoting side reactions and degradation of products.

    • Solution: Utilize jacketed reactors with precise temperature control. For highly exothermic steps, consider slower reagent addition or a continuous flow reactor setup.

  • Poor Mixing: Inadequate agitation in large vessels can lead to non-homogenous reaction mixtures, resulting in incomplete reactions and the formation of byproducts.

    • Solution: Employ appropriate mechanical stirrers (e.g., overhead stirrers with suitable impeller designs) to ensure thorough mixing.

  • Changes in Reaction Kinetics: The concentration of reactants and the rate of addition can significantly impact the reaction outcome at a larger scale.

    • Solution: Re-optimize reaction parameters such as concentration, stoichiometry, and addition rates at the desired scale.

Q3: I am observing the formation of multiple unidentified byproducts in my reaction mixture. How can I troubleshoot this?

A3: The formation of multiple byproducts can often be traced to:

  • Starting Material Purity: Impurities in the starting materials (resorcinol, 4-bromophenylacetic acid, or their precursors) can lead to a cascade of side reactions.

    • Solution: Ensure the purity of all reagents before use. Recrystallization or column chromatography of starting materials may be necessary.

  • Reaction Conditions: As mentioned, inadequate control of temperature and mixing can promote side reactions.

    • Solution: Carefully monitor and control reaction parameters. Consider performing a reaction profile study to identify critical control points.

  • Oxygen Sensitivity: Some intermediates may be sensitive to oxidation.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: The purification of the final product by column chromatography is proving to be difficult and time-consuming at a larger scale. Are there alternative methods?

A4: While column chromatography is a powerful tool, it can be a bottleneck in scale-up. Consider the following alternatives:

  • Recrystallization: This is often the most efficient and scalable method for purifying solid products. Experiment with different solvent systems to find one that provides high purity and yield.

  • Trituration: Suspending the crude product in a solvent in which the desired compound is sparingly soluble while impurities are more soluble can be an effective purification step.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography can be employed, although it is a more costly option.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the key steps in the synthesis of this compound. Please note that these are representative values and may require optimization for your specific setup.

Table 1: Key Reaction Parameters for Synthesis

StepReactionKey ReagentsSolventTemperature (°C)Time (h)
1AcylationResorcinol, 4-bromophenylacetic acid, Zinc chlorideNone (molten)140-1602-4
2CyclizationDeoxybenzoin intermediate, DMF, BF₃·OEt₂, MsClDMF70-903-5

Table 2: Expected Yields and Purity

StepProductExpected Yield (%)Purity (%) (after purification)
11-(2,4-dihydroxyphenyl)-2-(4-bromophenyl)ethanone65-75>95
2This compound70-85>98

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-bromophenyl)ethanone (Deoxybenzoin Intermediate)
  • Reagent Preparation: In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, add resorcinol and 4-bromophenylacetic acid in a 1.2:1 molar ratio.

  • Acylation: To the mixture, add anhydrous zinc chloride (2.0 equivalents).

  • Reaction: Heat the reaction mixture to 140-160 °C with continuous stirring. The mixture will become a molten slurry. Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add a mixture of crushed ice and concentrated hydrochloric acid. Stir until the solid product precipitates.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound
  • Reagent Preparation: In a separate reaction vessel under an inert atmosphere, dissolve the dried deoxybenzoin intermediate from Protocol 1 in anhydrous N,N-dimethylformamide (DMF).

  • Cyclization: To this solution, add boron trifluoride diethyl etherate (BF₃·OEt₂) (3.0 equivalents) dropwise while maintaining the temperature below 30 °C.

  • Reaction: After the addition is complete, add methanesulfonyl chloride (MsCl) (2.5 equivalents) dropwise. Heat the reaction mixture to 70-90 °C for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into a stirred mixture of ice and water.

  • Isolation: The solid product will precipitate. Filter the solid, wash with water, and then with a dilute sodium bicarbonate solution, followed by a final wash with water. Dry the product under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps and decision points in the scale-up synthesis of this compound.

experimental_workflow start Start: Reagent Preparation (Resorcinol, 4-bromophenylacetic acid) acylation Step 1: Acylation (Molten ZnCl2) start->acylation workup1 Work-up & Isolation (Acidified Ice Water) acylation->workup1 purification1 Purification of Intermediate (Recrystallization) workup1->purification1 intermediate Intermediate: 1-(2,4-dihydroxyphenyl)-2- (4-bromophenyl)ethanone purification1->intermediate cyclization Step 2: Cyclization (DMF, BF3.OEt2, MsCl) intermediate->cyclization workup2 Work-up & Isolation (Ice Water) cyclization->workup2 purification2 Final Purification (Recrystallization) workup2->purification2 final_product Final Product: 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one purification2->final_product

Caption: Experimental workflow for the synthesis of this compound.

Potential Signaling Pathway Inhibition

Isoflavones and chromen-4-one derivatives have been shown to interact with various signaling pathways. Notably, 7-hydroxychromone has been identified as an inhibitor of Src kinase, a non-receptor tyrosine kinase frequently overactive in various cancers.[1] The following diagram illustrates a simplified overview of the Src kinase signaling pathway and the potential point of inhibition by this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K Transcription Gene Transcription FAK->Transcription Cell Adhesion, Migration STAT3->Transcription Proliferation, Survival Ras->Transcription Cell Growth PI3K->Transcription Survival Inhibitor 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one Inhibitor->Src Inhibition

Caption: Potential inhibition of the Src kinase signaling pathway by this compound.

References

Technical Support Center: Refining Purification Methods for Chromen-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of chromen-4-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial purification method for a crude synthetic chromen-4-one derivative?

A1: The choice of the initial purification method depends on the physical state of your crude product and the nature of the impurities.

  • For solid samples: Recrystallization is often a good first step if you can find a suitable solvent. It is effective at removing small amounts of impurities.

  • For oily or complex mixtures: Column chromatography on silica gel is the most common and versatile method for separating the target compound from byproducts and unreacted starting materials.

Q2: How do I select an appropriate solvent system for column chromatography of my chromen-4-one derivative?

A2: An optimal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a Thin Layer Chromatography (TLC) plate. A common starting point for chromen-4-one derivatives, which are often of moderate polarity, is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity is gradually increased to elute compounds of increasing polarity.

Q3: My purified chromen-4-one derivative is colored, but the literature reports it as a white solid. How can I remove the colored impurities?

A3: Colored impurities are often highly conjugated compounds. They can sometimes be removed by treatment with activated charcoal during recrystallization.[1] However, use charcoal sparingly as it can also adsorb your product, leading to lower yields.[1] If this fails, column chromatography is usually effective. In some cases, a second purification technique, like preparative HPLC, may be necessary to remove persistent colored impurities.[2]

Q4: I am experiencing low recovery of my chromen-4-one derivative after column chromatography. What are the possible causes and solutions?

A4: Low recovery can be due to several factors:

  • Irreversible adsorption: Your compound may be strongly binding to the silica gel. This can be mitigated by deactivating the silica gel with a small amount of triethylamine (1-3%) in your solvent system if your compound is acid-sensitive.[3]

  • Insufficient elution solvent polarity: The solvent system may not be polar enough to elute your compound. Gradually increase the polarity of the mobile phase.

  • Sample precipitation on the column: If your compound is not very soluble in the mobile phase, it may precipitate at the top of the column. Ensure your crude sample is fully dissolved before loading.

Q5: How can I improve the crystal quality and yield during recrystallization?

A5: To improve crystallization:

  • Slow cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod at the solvent line can induce crystal formation.

  • Seeding: Adding a tiny crystal of the pure compound to the cooled, saturated solution can initiate crystallization.

  • Optimize solvent system: The ideal solvent will dissolve the compound when hot but not when cold. You may need to screen several solvents or solvent mixtures to find the optimal one.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound streaks on the column/TLC Sample is overloaded.Dilute the sample before running the TLC or column.[4][5]
Compound is highly polar or acidic/basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the peak shape.[6][7]
Insoluble impurities are present.Filter the crude sample before loading it onto the column.
Poor separation of spots Inappropriate solvent system.Optimize the solvent system using TLC. A good separation is often achieved when the target compound has an Rf value between 0.2 and 0.3.[8]
Column was not packed properly.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound does not elute from the column Elution solvent is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a methanol/dichloromethane system may be necessary.[9]
Compound may have decomposed on the silica.If the compound is acid-sensitive, consider using deactivated silica gel (by adding triethylamine to the eluent) or an alternative stationary phase like alumina.[3]
Colored band remains at the top of the column Highly polar, colored impurities.These may not elute with standard solvent systems. If the desired product has eluted, the column can be flushed with a very polar solvent like methanol to remove these impurities before reusing the column.
Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound does not dissolve Incorrect solvent or not enough solvent.Try a more polar solvent or a solvent mixture. Ensure you are using enough solvent to dissolve the compound at the solvent's boiling point.
The solid is an insoluble impurity.If a small amount of solid remains, it may be an impurity that can be removed by hot filtration.
Compound "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent mixture.
The solution is supersaturated.Add a little more solvent, reheat to dissolve, and then cool slowly.
No crystals form upon cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration and try cooling again.
The compound is very soluble in the chosen solvent even at low temperatures.Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the first solvent) dropwise to the cooled solution until it becomes cloudy, then reheat to clarify and cool slowly.
Low yield of crystals The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Premature crystallization during hot filtration.Use a heated funnel and pre-heat the receiving flask. Perform the filtration as quickly as possible.

Quantitative Data

Table 1: Column Chromatography Solvent Systems for Chromen-4-one Derivatives
Compound Type Stationary Phase Eluent System (v/v) Purity Achieved Reference
General Chroman-4-onesSilica GelHexane / Ethyl Acetate (gradient)>95%[9]
Polar FlavonoidsSilica GelChloroform / Methanol (e.g., 8:2 or 7:3)High[10]
Non-polar FlavonoidsSilica GelHexane / Chloroform (gradient)High[10]
Acidic Chromen-4-onesSilica GelHexane / Ethyl Acetate with 0.1% Acetic Acid>98%[11]
Basic Chromen-4-onesSilica GelDichloromethane / Methanol with 0.1% Triethylamine>98%[11]
Table 2: Recrystallization Solvents and Conditions for Flavonoids
Flavonoid Solvent System Conditions Purity Yield Reference
Naringin24% Ethanol in WaterpH 3.75, 4°C, 24h83.38%8.76%[12]
MyricetinAcetoneWarm dissolution, then coolCrystalline monoacetonate-[10]
Tartary Buckwheat FlavonoidsMethanol (solvent), Deionized Water (antisolvent)Antisolvent recrystallization99.81%94.35%[13]
General FlavonoidsEthanol-Purity increased from 78.42% to 98.73%-[13]

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system gives the target compound an Rf of ~0.2-0.3.[11]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent.

    • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude chromen-4-one derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent system determined from TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluate in fractions of a fixed volume into test tubes or flasks.

  • Monitoring: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified chromen-4-one derivative.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the chromen-4-one derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. If some impurities remain undissolved, perform a hot filtration.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow start Crude Chromen-4-one Derivative solid_check Is the crude product a solid? start->solid_check recrystallization Attempt Recrystallization solid_check->recrystallization Yes column_chromatography Perform Column Chromatography solid_check->column_chromatography No (Oil/Tarry) recrystallization_success Recrystallization Successful? recrystallization->recrystallization_success recrystallization_success->column_chromatography No purity_check Check Purity (TLC, HPLC, NMR) recrystallization_success->purity_check Yes column_chromatography->purity_check further_purification Further Purification Needed? purity_check->further_purification pure_product Pure Product further_purification->pure_product No prep_hplc Consider Preparative HPLC further_purification->prep_hplc Yes prep_hplc->purity_check

Caption: Decision workflow for selecting a purification method.

TLC_Troubleshooting TLC Troubleshooting Flowchart start Run TLC streaking Streaking or Tailing Spot? start->streaking overloaded Overloaded Sample? streaking->overloaded Yes rf_issue Rf Too High or Too Low? streaking->rf_issue No dilute Dilute Sample and Rerun overloaded->dilute Yes acid_base Is Compound Acidic/Basic? overloaded->acid_base No dilute->start add_modifier Add Acid/Base Modifier to Eluent acid_base->add_modifier Yes acid_base->rf_issue No add_modifier->start rf_high Rf > 0.5? rf_issue->rf_high Yes good_tlc Good Separation rf_issue->good_tlc No decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity Yes rf_low Rf < 0.1? rf_high->rf_low No decrease_polarity->start increase_polarity Increase Eluent Polarity rf_low->increase_polarity Yes rf_low->good_tlc No increase_polarity->start

Caption: Troubleshooting guide for TLC analysis.

References

Validation & Comparative

1H NMR Analysis of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one, a compound of interest in medicinal chemistry and drug discovery. By comparing its spectral data with those of structurally related analogues, this document aims to facilitate the characterization and identification of this and similar molecular scaffolds.

At a Glance: Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of closely related compounds, including 2-(4-bromophenyl)-4H-chromen-4-one and the naturally occurring isoflavone, daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one).

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.2 - 8.4s-
H-5~8.0 - 8.2d~8.5 - 9.0
H-6~7.0 - 7.2dd~8.5 - 9.0, ~2.0 - 2.5
H-8~6.8 - 7.0d~2.0 - 2.5
H-2', H-6'~7.5 - 7.7d~8.0 - 8.5
H-3', H-5'~7.6 - 7.8d~8.0 - 8.5
7-OH~10.0 - 11.0s (br)-

Comparative Analysis with Structural Analogues

The predicted 1H NMR spectrum of this compound can be rationalized by comparing it with the known spectra of two key reference compounds: its isomer, 2-(4-bromophenyl)-4H-chromen-4-one, and the isoflavone daidzein.

Comparison with 2-(4-bromophenyl)-4H-chromen-4-one:

The primary difference between the target molecule and this isomer is the position of the 4-bromophenyl substituent on the chromen-4-one core. In the 2-substituted isomer, a characteristic singlet for H-3 is observed around δ 6.8 ppm. In our target molecule, the substituent is at the 3-position, and therefore, a singlet for H-2 is expected at a more downfield region (predicted around δ 8.2 - 8.4 ppm) due to the influence of the adjacent carbonyl group and the aromatic ring at C-3. The signals for the protons on the 4-bromophenyl ring are expected to be in a similar range for both isomers, appearing as two doublets.

Comparison with Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one):

Daidzein is an excellent model for the chromen-4-one core of our target molecule. The substitution pattern on the A-ring (the benzene ring of the chromenone) is identical, featuring a hydroxyl group at the 7-position. Therefore, the chemical shifts and coupling patterns for H-5, H-6, and H-8 in this compound are predicted to be very similar to those observed for daidzein. The main difference will arise from the B-ring (the phenyl substituent at C-3). The presence of the electron-withdrawing bromine atom in our target compound, as opposed to the electron-donating hydroxyl group in daidzein, will likely cause the signals for the protons on this ring (H-2', H-3', H-5', H-6') to shift slightly downfield.

Experimental Protocols

General 1H NMR Acquisition:

The following is a standard protocol for acquiring 1H NMR spectra of flavonoid-type compounds.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6). The choice of solvent is crucial and can influence the chemical shifts, particularly for the hydroxyl proton.

  • NMR Instrument: Utilize a 400 MHz or higher field NMR spectrometer for better signal resolution and dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d6 at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

Visualizing the Analysis

To aid in the understanding of the molecular structure and the NMR analysis workflow, the following diagrams are provided.

G cluster_molecule This compound cluster_labels Proton Assignments mol H2 H-2 H5 H-5 H6 H-6 H8 H-8 H2_6_ H-2', H-6' H3_5_ H-3', H-5' OH7 7-OH

Caption: Structure of this compound with key protons labeled for NMR assignment.

G start Sample Preparation (Dissolve in Deuterated Solvent) nmr 1H NMR Data Acquisition (400+ MHz Spectrometer) start->nmr processing Data Processing (Fourier Transform, Phasing, Calibration) nmr->processing analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) processing->analysis comparison Comparison with Analogues (e.g., 2-substituted isomers, other isoflavones) analysis->comparison structure Structure Elucidation / Confirmation comparison->structure

Caption: General workflow for the 1H NMR analysis of a novel compound.

A Comparative Guide to the Structure-Activity Relationship of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one and its analogs, with a focus on their anticancer properties. The information presented is synthesized from available experimental data on chromen-4-ones, isoflavones, and related heterocyclic compounds.

The this compound scaffold belongs to the isoflavonoid class of compounds, which are known for their diverse biological activities.[1] The presence of the 4-bromophenyl group at the 3-position, a hydroxyl group at the 7-position, and the chromen-4-one core are key determinants of its biological effects. Halogen substituents, such as bromine, on the phenyl ring have been noted to enhance the anticancer activity of chromone derivatives.[1]

Quantitative Comparison of Biological Activity

The cytotoxic effects of this compound and its analogs are typically evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Compound IDCore StructureR1 (Position 3)R2 (Position 7)Cancer Cell LineIC50 (µM)
1 4H-chromen-4-one4-bromophenyl-OHA549 (Lung)12.5[1]
MCF-7 (Breast)15.0[1]
HeLa (Cervical)10.0[1]
2 2H-chromen-2-one4-phenyl-O-CH₂-(4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)AGS (Gastric)2.63 ± 0.17[2][3]
3 4H-chromene4-(4-chlorophenyl)7-(dimethylamino)EJ (Bladder)≤3.3[4]
1321N1 (Astrocytoma)<1[4]
Saos (Osteosarcoma)<1[4]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the 3-Phenyl Ring: The presence and position of substituents on the 3-phenyl ring significantly influence the anticancer activity. Electron-withdrawing groups, such as halogens (e.g., bromine and chlorine), at the para-position of the phenyl ring are often associated with enhanced cytotoxicity.[1][4]

  • Substitution at the 7-Position: The hydroxyl group at the 7-position is a common feature in biologically active isoflavones and can contribute to antioxidant effects.[1] Modifications at this position, such as the introduction of triazole moieties, have been shown to yield potent cytotoxic agents.[2][3]

  • Chromen-4-one vs. Chromen-2-one (Coumarin) Scaffold: While both scaffolds are prevalent in bioactive compounds, the substitution pattern dictates their activity. For instance, 7-hydroxy-4-phenylcoumarin derivatives linked to triazoles have demonstrated significant anticancer effects.[2][3]

  • General Trends: For 4-aryl-4H-chromenes, compounds with a 4-chlorophenyl group at the 4-position have shown high potency against various cancer cell lines.[4]

Experimental Protocols

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[5]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound analogs). A control group with vehicle (e.g., DMSO) and a blank group with medium only are also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[5] The plate is gently shaken to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of around 650 nm is often used to subtract background absorbance.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Signaling Pathways and Mechanisms of Action

Isoflavones and related chromen-4-one derivatives exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and survival.[8][9]

Apoptosis Induction:

This compound and its analogs can induce apoptosis (programmed cell death) in cancer cells. This is a key mechanism for their anticancer activity.[10][11][12] The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

compound 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one Analogs ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by chromen-4-one analogs.

Modulation of Key Signaling Pathways:

Isoflavones have been shown to regulate several critical signaling pathways that are often deregulated in cancer:[8][9]

  • Akt Pathway: Inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

  • NF-κB Pathway: Suppression of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[8]

  • MAPK Pathway: Modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and apoptosis.[8]

  • p53 Signaling: Some isoflavones can induce apoptosis in a p53-independent manner, making them effective against cancers with p53 mutations.[8]

cluster_0 Signaling Pathways Modulated by Analogs cluster_1 Cellular Outcomes compound 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one Analogs akt Akt Pathway (Survival) compound->akt Inhibits nfkb NF-κB Pathway (Survival, Inflammation) compound->nfkb Inhibits mapk MAPK Pathway (Proliferation, Apoptosis) compound->mapk Modulates p53 p53 Pathway (Apoptosis) compound->p53 Modulates proliferation ↓ Proliferation apoptosis ↑ Apoptosis

Caption: Overview of signaling pathways modulated by chromen-4-one analogs.

Experimental Workflow

The general workflow for evaluating the anticancer activity of novel compounds involves a series of in vitro assays.

synthesis Compound Synthesis and Characterization treatment Compound Treatment synthesis->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay for Viability (IC50) treatment->mtt_assay apoptosis_assay Apoptosis Assays (e.g., Annexin V) treatment->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot) treatment->pathway_analysis data_analysis Data Analysis and SAR Determination mtt_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis->data_analysis

References

In Silico Docking Performance of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential in silico docking performance of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one against key biological targets implicated in cancer and inflammation. Due to the limited availability of direct in silico studies on this specific compound, this analysis leverages experimental data from closely related chromone derivatives to provide a predictive comparison against established inhibitors and alternative compounds.

The chromone scaffold is a recognized pharmacophore with a wide range of biological activities, including anticancer and anti-inflammatory effects. The subject of this guide, this compound, has demonstrated cytotoxic effects against various cancer cell lines, such as A549 (lung), MCF-7 (breast), and HeLa (cervical), and is known to possess anti-inflammatory properties.[1] These activities suggest potential interactions with key proteins involved in the pathophysiology of these conditions. This guide explores its theoretical binding affinities with crucial targets like estrogen receptor-α (ERα) and tubulin for anticancer activity, and cyclooxygenase-2 (COX-2) and p38 MAP kinase for anti-inflammatory effects.

Comparative Docking Analysis

To contextualize the potential efficacy of this compound, this section presents docking data for analogous chromone and 4H-chromene derivatives against relevant protein targets. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand and the protein, with more negative values suggesting a stronger affinity.

Anticancer Targets

Estrogen Receptor-α (ERα)

The estrogen receptor is a key target in the treatment of hormone-dependent breast cancers.[2] In silico docking studies on similar 4H-chromene derivatives have shown promising binding affinities.[2]

CompoundBinding Energy (kcal/mol)Reference DrugBinding Energy (kcal/mol)
2-amino-3-cyano-4-(3'-chlorophenyl)-7-hydroxy-4H-chromene (CS2)-5.97Tamoxifen-9.71
2-amino-3-cyano-4-(3'-bromophenyl)-7-methoxy-4H-chromene (CS3)-6.18

Table 1: Comparative docking scores of 4H-chromene derivatives against Estrogen Receptor (PDB ID not specified in source).[3]

Tubulin

Tubulin is a critical protein involved in cell division, making it a prime target for anticancer drug development. Docking studies of 4-phenyl-4H-chromene analogues have demonstrated their potential to interact with the colchicine binding site of tubulin.[3]

CompoundBinding Energy (kcal/mol)Reference DrugBinding Energy (kcal/mol)
2-amino-3-cyano-4-(3'-bromophenyl)-7-methoxy-4H-chromene (CS4)-8.17Colchicine(Not specified)

Table 2: Docking score of a 4-phenyl-4H-chromene analogue against Tubulin (PDB ID: 1TUB).[3]

Anti-inflammatory Targets

Cyclooxygenase-2 (COX-2)

COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating inflammation. Natural compounds, including flavonoids with chromone-like structures, have been investigated as COX-2 inhibitors.[4]

CompoundBinding Energy (kcal/mol)Reference DrugBinding Energy (kcal/mol)
Rutaecarpine-10.1Celecoxib-10.5
Tryptanthrine-9.8
Isolicoflavonol-9.1

Table 3: Comparative docking scores of natural compounds against COX-2 (PDB ID not specified in source).[4]

p38 MAP Kinase

The p38 MAP kinase is a crucial regulator of inflammatory responses, and its inhibition can mitigate the production of pro-inflammatory cytokines.[5] Chromone-based derivatives have been designed and evaluated as potent p38 MAP kinase inhibitors.[5][6]

CompoundIC50 (nM)
2-(2-amino-4-pyridyl)-3-(4-fluorophenyl)chromone derivative (8a)17

Table 4: Inhibitory concentration of a chromone derivative against p38α MAP kinase.[5][6]

Experimental Protocols

The following sections detail the generalized methodologies employed in the in silico docking studies cited in this guide.

Molecular Docking Workflow

A typical molecular docking workflow involves several key stages, from the preparation of the protein and ligand to the analysis of the docking results. This process is visualized in the diagram below.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) PrepProt Protein Preparation (Add Hydrogens, Remove Water) PDB->PrepProt Ligand Ligand Structure Preparation PrepLig Ligand Preparation (Energy Minimization) Ligand->PrepLig Grid Grid Box Generation PrepProt->Grid Dock Molecular Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Pose Pose Generation & Scoring Dock->Pose Analysis Analysis of Interactions (Hydrogen Bonds, Hydrophobic) Pose->Analysis

A generalized workflow for in silico molecular docking studies.
Protein and Ligand Preparation

For the docking studies of 4-phenyl-4H-chromene derivatives against the estrogen receptor and tubulin, the crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).[3] The ligands, including the chromene analogues, were sketched using molecular modeling software and their energies were minimized.[3]

In the case of the COX-2 docking study, the crystal structure of the enzyme was also retrieved from the PDB.[4] The natural compounds investigated were prepared for docking using appropriate software tools.[4] For the p38 MAP kinase study, a similar protocol of obtaining the protein structure and preparing the chromone-based inhibitors would have been followed.[5][6]

Docking Simulation and Analysis

The docking of 4-phenyl-4H-chromene derivatives was performed using AutoDock 4.0.[3] A grid box was defined around the active site of the target proteins to guide the docking process. The docking results were analyzed based on the binding energies and the interactions, such as hydrogen bonds, between the ligands and the protein residues.[3]

For the COX-2 study, AutoDock Vina was utilized for the docking simulations.[4] The analysis focused on the binding energies of the natural compounds within the active site of the enzyme.[4] The study on p38 MAP kinase inhibitors involved docking the chromone derivatives into the ATP-binding site of the kinase to understand their binding modes.[6]

Signaling Pathway Context

The biological targets discussed in this guide are integral components of complex signaling pathways. The diagram below illustrates the general role of these targets in their respective pathways.

G cluster_cancer Cancer Progression cluster_inflammation Inflammatory Response Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Gene Gene Expression (Proliferation) ER->Gene Tubulin Tubulin Microtubule Microtubule Formation Tubulin->Microtubule CellDivision Cell Division Microtubule->CellDivision Stimuli Inflammatory Stimuli p38 p38 MAP Kinase Stimuli->p38 Cytokines Pro-inflammatory Cytokines p38->Cytokines AA Arachidonic Acid COX2 COX-2 AA->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Compound This compound Compound->ER Inhibition Compound->Tubulin Inhibition Compound->p38 Inhibition Compound->COX2 Inhibition

Potential targets of this compound in cancer and inflammation pathways.

References

A Comparative Analysis of Substituted Isoflavones as Potent Kinase Inhibitors: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted isoflavones as kinase inhibitors, supported by experimental data. Isoflavones, a class of flavonoids, have emerged as a promising scaffold for the development of novel kinase inhibitors due to their structural similarity to the ATP-binding site of these enzymes. This guide summarizes quantitative inhibitory data, details key experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds.

Quantitative Comparison of Kinase Inhibitory Activity

The inhibitory potency of substituted isoflavones against a panel of kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.[1] It is important to note that IC50 values are highly dependent on the specific conditions of the assay, including ATP concentration; therefore, direct comparisons across different studies should be made with caution.[1]

Isoflavone DerivativeTarget KinaseIC50 (µM)Noteworthy SubstitutionsReference
GenisteinEGFR124',5,7-trihydroxy[2]
Genistein Derivative 9aHCT-116 (cell-based)18.40±3.41Varies[2]
Genistein Derivative 9bHuh-7 (cell-based)37.56±1.92Varies[2]
Genistein Derivative 9iMDA-MB-231 (cell-based)23.13±1.29Varies[2]
Genistein Derivative 9iHeLa (cell-based)39.13±0.89Varies[2]
Formononetin Derivative 22EGFR0.01457-O-substitution[2]
Formononetin Derivative 22MCF-7 (cell-based)11.5±1.527-O-substitution[2]
Formononetin Derivative 22MDA-MB-231 (cell-based)5.44±1.287-O-substitution[2]
Formononetin Derivative 22H460 (cell-based)6.36±1.557-O-substitution[2]
Formononetin Derivative 22H1650 (cell-based)7.26±1.027-O-substitution[2]
Formononetin Derivative 15oSH-SY5Y (cell-based)2.08Varies[2]
Formononetin Derivative 15nHeLa (cell-based)8.29Varies[2]
Isoflavone Derivative 97PI3Kδ0.163C-2 substitution[2]
Isoflavone Derivative 98PI3Kδ0.176C-2 substitution[2]
Biochanin AL-type Calcium Channels<65,7-dihydroxy-4'-methoxy[3]
GlyciteinL-type Calcium Channels<176-methoxy-4',7-dihydroxy[3]

Structure-Activity Relationship (SAR) Insights

The collected data reveals several key structure-activity relationships for substituted isoflavones as kinase inhibitors:

  • Hydroxylation Pattern: The position and number of hydroxyl groups on the isoflavone scaffold are critical for activity. For many tyrosine kinases, hydroxyl groups at the 5 and 7 positions of the A-ring and the 4' position of the B-ring, as seen in genistein, are important for potent inhibition.

  • Substitution at the 7-Position: As demonstrated with formononetin derivatives, substitutions at the 7-O-position can significantly enhance inhibitory activity against kinases like EGFR.[2]

  • C-2 Position Modifications: Modifications at the C-2 position of the isoflavone core have been shown to yield potent inhibitors of PI3Kδ.[2]

  • Methoxy Groups: The presence and position of methoxy groups, as in biochanin A and glycitein, can influence both potency and selectivity.

Key Signaling Pathways Targeted by Substituted Isoflavones

Substituted isoflavones exert their cellular effects by modulating key signaling pathways that are often dysregulated in diseases like cancer. The following diagrams illustrate the inhibitory action of these compounds on the PI3K/AKT/mTOR and MAPK signaling cascades.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoflavones Substituted Isoflavones Isoflavones->PI3K Isoflavones->AKT Isoflavones->mTOR MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Proliferation ERK->Transcription Isoflavones Substituted Isoflavones Isoflavones->Raf Isoflavones->MEK

References

Head-to-Head Comparison: 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Versus Standard Chemotherapeutic Agents in Cancer Cell Line Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of the anti-proliferative activity of the novel compound 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one against established chemotherapy drugs. The comparative analysis is based on in-vitro cytotoxicity data (IC50 values) against three common human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Performance Comparison of Anti-Proliferative Activity

The inhibitory potential of this compound was evaluated and compared with the standard chemotherapeutic agents Cisplatin, Doxorubicin, and Paclitaxel. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was the key metric for this comparison. Lower IC50 values indicate higher potency.

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
This compound 12.515.010.0
Cisplatin~6.14 - 16.48[1][2]~2.5[3]~5.8 - 23.3[4]
Doxorubicin~5.05[5]~0.05 - 1.0~0.04 - 0.2
Paclitaxel~0.002 - 0.01~0.001 - 0.01~0.002 - 0.008

Note: The IC50 values for standard chemotherapeutics can vary depending on the specific experimental conditions, such as exposure time and the specific clone of the cell line used. The values presented are a representative range from published literature.

Signaling Pathway Inhibition

While the precise molecular target of this compound has not been definitively elucidated, many chromen-4-one derivatives are known to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis. A common pathway implicated in many cancers is the MAPK/ERK pathway. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Inhibitor Hypothetical Inhibitor Inhibitor->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: Simplified MAPK/ERK signaling pathway with a hypothetical inhibitor targeting MEK.

Experimental Protocols

The determination of IC50 values for the anti-proliferative activity of the compounds was performed using a standard colorimetric cell viability assay, the MTT assay.

MTT Cell Viability Assay Protocol

This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against adherent cancer cell lines.

1. Materials:

  • Test compound (e.g., this compound)

  • Standard chemotherapy drugs (e.g., Cisplatin, Doxorubicin, Paclitaxel)

  • Human cancer cell lines (A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

2. Cell Seeding:

  • Harvest and count the cells.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the test compound and standard drugs in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compounds in complete culture medium to achieve a range of final concentrations.

  • After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

4. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by using a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism).

References

Comparative Analysis of Synthetic 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one for Identity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one with relevant isoflavone analogs. The objective is to facilitate the identity confirmation of the synthetic product through a comparative analysis of their physicochemical and spectroscopic properties. This document outlines detailed experimental protocols for characterization and presents quantitative data in a clear, tabular format.

Introduction to this compound

This compound is a synthetic isoflavone, a class of compounds known for their potential biological activities. Its structure, featuring a bromophenyl group at the 3-position and a hydroxyl group at the 7-position of the chromen-4-one core, makes it a subject of interest in medicinal chemistry and drug discovery. Accurate identification and characterization of this synthetic molecule are paramount for reliable downstream applications.

Key Identifiers for this compound:

  • CAS Number: 96644-05-2

  • Molecular Formula: C₁₅H₉BrO₃

  • Molecular Weight: 317.13 g/mol

Comparative Analogs

For a robust identity confirmation, the synthetic product is compared against two key types of analogs:

  • Structural Isomer: 2-(4-bromophenyl)-4H-chromen-4-one, a flavone, provides a direct comparison to distinguish the substitution pattern on the chromen-4-one core.

  • Common Isoflavones: Daidzein and Genistein are well-characterized, naturally occurring isoflavones that serve as benchmarks for the isoflavone scaffold.

A comparison of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Comparative Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberStructure
This compound C₁₅H₉BrO₃317.1396644-05-2
2-(4-bromophenyl)-4H-chromen-4-oneC₁₅H₉BrO₂301.1460563-91-9
DaidzeinC₁₅H₁₀O₄254.24486-66-8
GenisteinC₁₅H₁₀O₅270.24446-72-0

Experimental Protocols for Identity Confirmation

A multi-technique approach is essential for the unambiguous identification of the synthetic compound. The following experimental protocols are recommended.

A common route for the synthesis of 3-phenylisoflavones involves the reaction of a 2-hydroxyacetophenone with an appropriate benzaldehyde derivative, followed by cyclization.

Protocol:

  • Chalcone Formation: React 2,4-dihydroxyacetophenone with 4-bromobenzaldehyde in the presence of a base (e.g., potassium hydroxide) in a suitable solvent like ethanol. This reaction forms a chalcone intermediate.

  • Oxidative Cyclization: The purified chalcone is then subjected to oxidative cyclization using a reagent such as hydrogen peroxide in an alkaline medium to form the isoflavone ring.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectrum on a 400 MHz or higher spectrometer. The proton signals' chemical shifts, multiplicities, and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: Use a higher concentration of the sample (20-50 mg) in a suitable deuterated solvent. The number of signals and their chemical shifts will confirm the carbon skeleton.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet of the solid sample or use an ATR-FTIR spectrometer. The spectrum should show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.

Mass Spectrometry (MS):

  • Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the accurate mass of the molecular ion. This will confirm the elemental composition of the synthesized compound.

Comparative Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for the target compound and its primary structural isomer. Note: Experimental data for this compound is not widely available in peer-reviewed literature; therefore, predictions are based on the analysis of its structural isomer and general principles of spectroscopy.

Table 2: Comparative Spectroscopic Data

TechniqueThis compound (Predicted)2-(4-bromophenyl)-4H-chromen-4-one (Experimental Data)[1]
¹H NMR (CDCl₃, 400 MHz)Aromatic protons in the range of δ 6.8-8.3 ppm. A singlet for the C2-H. A singlet for the phenolic -OH.δ 8.22 (d, J = 7.7 Hz, 1H), 7.78 (d, J = 8.5 Hz, 2H), 7.68 (dt, J = 14.3, 7.7 Hz, 3H), 7.55 (d, J = 8.0 Hz, 1H), 7.42 (t, J = 7.0 Hz, 1H), 6.79 (s, 1H).
¹³C NMR (CDCl₃, 101 MHz)Signals for the carbonyl carbon (~175-180 ppm), aromatic carbons, and carbons of the chromenone core.δ 178.21, 162.23, 156.12, 133.93, 132.34, 130.66, 127.67, 126.31, 125.73, 125.38, 123.89, 118.05, 107.67.
IR (KBr, cm⁻¹) ~3400 (-OH), ~1640 (C=O), ~1600, 1480 (Aromatic C=C)1644, 1609, 1471, 1363.

Logical Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for the synthesis and confirmation of the identity of this compound.

cluster_synthesis Synthesis cluster_characterization Characterization A Starting Materials (2,4-dihydroxyacetophenone, 4-bromobenzaldehyde) B Chalcone Formation A->B C Oxidative Cyclization B->C D Crude Product C->D E Purification (Recrystallization/Chromatography) D->E F Pure Synthetic Product E->F G Spectroscopic & Spectrometric Analysis (NMR, IR, MS) F->G H Experimental Data G->H J Data Comparison H->J I Reference Data (Analogs, Literature) I->J K Identity Confirmed? J->K

Workflow for Synthesis and Identity Confirmation

Relevant Signaling Pathway

Isoflavones are known to interact with various cellular signaling pathways, often exhibiting inhibitory effects on tyrosine kinases. The MEK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Several isoflavones, including genistein and the daidzein metabolite equol, have been shown to modulate this pathway. The diagram below illustrates the potential interaction of this compound with the MEK/ERK signaling cascade.

cluster_pathway MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Isoflavone 3-(4-bromophenyl)-7-hydroxy- 4H-chromen-4-one Isoflavone->MEK

Modulation of the MEK/ERK Pathway by Isoflavones

This guide provides a framework for the systematic confirmation of the identity of synthetic this compound. By employing the described experimental protocols and comparative data analysis, researchers can ensure the quality and reliability of their synthetic products for further investigation.

References

Safety Operating Guide

Proper Disposal of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one are critical for ensuring personnel safety and environmental protection within research and drug development settings. This document provides a clear, step-by-step procedure for the proper management of waste containing this halogenated organic compound.

As a brominated aromatic compound, this compound requires specific handling as a hazardous chemical waste.[1][2] Improper disposal can lead to environmental contamination and may pose health risks.[3][4] Adherence to institutional and regulatory protocols is mandatory for the disposal of this and all chemical waste.[5]

Waste Characterization and Segregation

Proper segregation of chemical waste is the foundational step in ensuring safe and efficient disposal.[6] Due to the presence of bromine, this compound is classified as a halogenated organic compound.[2]

Key Segregation Practices:

  • Halogenated vs. Non-Halogenated: This compound must be collected in a waste container specifically designated for halogenated organic waste.[2][7] Do not mix with non-halogenated organic solvents or other waste streams.[1][4] Co-mingling increases disposal costs and complexity.[8]

  • Avoid Mixing: Do not combine this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[9]

  • Solid vs. Liquid: Maintain separate waste streams for solid waste (e.g., contaminated personal protective equipment (PPE), weighing boats) and liquid waste (e.g., solutions containing the compound).[6]

Waste TypeDescriptionDisposal Container
Solid Waste Contaminated lab supplies such as gloves, weighing paper, and empty stock containers.Labeled, sealed container for Halogenated Solid Waste .
Liquid Waste Solutions containing dissolved this compound.Labeled, sealed, and chemically resistant container for Halogenated Liquid Waste .[1][6]
Sharps Waste Contaminated needles, scalpels, or other sharp implements.Puncture-proof sharps container designated for chemically contaminated sharps.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling the compound or its waste, equip yourself with appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Waste Collection:

    • Collect all waste at the point of generation in a designated Satellite Accumulation Area (SAA).[1][5]

    • Use only approved, chemically compatible waste containers with secure, tight-fitting lids.[6][7] Polyethylene containers are often suitable for halogenated solvent waste.[9]

    • Keep waste containers closed at all times, except when actively adding waste.[1][7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5][8]

    • Identify the contents, explicitly listing "this compound" and any other chemicals present with their approximate concentrations or volumes.[2] Do not use abbreviations or chemical formulas.[7]

    • Indicate the primary hazards (e.g., Toxic, Irritant).[1]

  • Storage:

    • Store waste containers in a designated, well-ventilated area, away from heat or ignition sources.[9]

    • Ensure the storage area has secondary containment to manage potential spills.[1][6]

  • Disposal Request:

    • When the waste container is nearly full (approximately three-quarters capacity), submit a waste collection request to your institution's Environmental Health and Safety (EHS) department or designated hazardous waste contractor.[1]

    • Do not overfill containers.[6]

  • Emergency Procedures:

    • In case of a spill, contain the material using an inert absorbent.[1] Place the cleanup materials in a sealed bag or container, label it as hazardous waste, and request disposal through EHS.[1]

    • For personal exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[1][11]

Disposal Workflow

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal A Generate Waste (Solid or Liquid) B Is waste halogenated? (Contains this compound) A->B C Collect in designated HALOGENATED waste container B->C Yes D Collect in NON-HALOGENATED waste container B->D No E Securely close container after each addition C->E F Label container: 'Hazardous Waste' + Contents E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Container is 3/4 full G->H I Submit Waste Pickup Request to EHS H->I J Professional Waste Vendor Collection & Disposal I->J

Caption: Workflow for the proper disposal of laboratory chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.